(4R)-4-(aminomethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
(4R)-4-(aminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBWVRKVAEOPA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289537 | |
| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407997-81-2 | |
| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: (4R)-4-(aminomethyl)pyrrolidin-2-one
Physicochemical Profiling, Synthetic Utility, and Applications in Drug Discovery
Executive Summary
(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS: 1434126-92-7, HCl salt) represents a high-value chiral synthon in modern medicinal chemistry. Structurally, it serves as a rigidified, conformationally restricted analogue of
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is most stable and commercially available as its hydrochloride salt.[1] The free base is a polar, hygroscopic solid that requires careful handling to prevent racemization or ring-opening under extreme conditions.[1]
Table 1: Core Chemical Data
| Property | Data |
| IUPAC Name | (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride |
| Common Name | (4R)-Lactam-GABA; Pregabalin-Lactam intermediate |
| CAS Number | 1434126-92-7 (HCl); 1501937-68-3 (Related Analog) |
| Molecular Formula | C₅H₁₀N₂O · HCl |
| Molecular Weight | 150.61 g/mol (Salt); 114.15 g/mol (Free Base) |
| Chirality | (4R)-enantiomer |
| Appearance | White to off-white crystalline powder |
| Solubility | High: Water, DMSO, Methanol; Low: DCM, Hexane |
| pKa (Calc.) | Amine ( |
| Melting Point | 148–152 °C (Decomposes) |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Synthetic Routes & Manufacturing[1]
The synthesis of (4R)-4-(aminomethyl)pyrrolidin-2-one is a classic example of asymmetric Michael addition followed by reductive cyclization. The most robust route utilizes Itaconic Acid derivatives as the starting material.[1] This pathway is preferred for its scalability and the availability of chiral catalysts to establish the C4 stereocenter.[1]
2.1 Core Synthetic Pathway (The "Nitromethane Route")
The synthesis hinges on the introduction of the nitrogen atom via nitromethane, followed by a "reductive lactamization" cascade.
-
Michael Addition: Dimethyl itaconate reacts with nitromethane.[1] To achieve the (4R) configuration, a chiral catalyst (e.g., a Cinchona alkaloid-thiourea complex or a Ni(II)-bis(oxazoline) complex) is employed to direct the addition.
-
Hydrogenation: The nitro group is reduced to a primary amine using Raney Nickel or Pd/C under hydrogen pressure.[1]
-
Cyclization: The newly formed primary amine undergoes an intramolecular nucleophilic attack on the proximal ester, closing the pyrrolidone ring and releasing methanol.[1]
Figure 1: The primary synthetic workflow converting Dimethyl Itaconate to the target lactam via nitro-reduction and cyclization.
Applications in Drug Discovery[7][8]
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the
3.1 Structural Homology & Racetams
The (4R)-4-(aminomethyl)pyrrolidin-2-one core is the direct des-propyl analogue of Brivaracetam and the lactamized form of Pregabalin derivatives.
-
SV2A Ligands: The pyrrolidone ring is critical for binding to Synaptic Vesicle Protein 2A (SV2A).[1] The C4-substituent dictates selectivity; while Brivaracetam has a propyl group, the aminomethyl group allows for the attachment of diverse "warheads" or lipophilic tails to tune potency.[1]
-
DPP-IV Inhibitors: The rigid amine handle allows for precise positioning of electrophilic nitriles (e.g., in vildagliptin analogs) into the catalytic pocket of DPP-IV.
Figure 2: Mapping the pharmacological utility of the 4-aminomethyl-pyrrolidone scaffold.
Experimental Protocols
Protocol A: Derivatization for Peptide Synthesis (Boc-Protection)
Objective: Protect the primary amine to allow the lactam to be used as a building block.
-
Dissolution: Suspend (4R)-4-(aminomethyl)pyrrolidin-2-one HCl (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool to 0°C. Add
(2.5 eq) slowly to adjust pH to ~9. -
Reaction: Add
(1.1 eq) dropwise. -
Workup: Stir at Room Temperature (RT) for 4 hours. Evaporate dioxane. Acidify aqueous layer to pH 3 with citric acid (carefully, lactam is stable but avoid strong mineral acids if possible).[1] Extract with Ethyl Acetate.[1]
-
Validation: Check TLC (ninhydrin stain should be negative for free amine).[1]
Protocol B: Analytical HPLC Method
Objective: Purity assessment of the HCl salt.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 0% B to 30% B over 15 minutes (Compound is very polar).
-
Detection: UV at 210 nm (Amide bond absorption; weak chromophore).[1]
-
Note: Due to low UV absorbance, ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended for higher sensitivity.[1]
Structural Characterization
-NMR (400 MHz,-
3.60 (dd, 1H, Ring
-N) -
3.25 (dd, 1H, Ring
-N) -
3.05 (d, 2H,
- ) - 2.70 (m, 1H, Chiral Center C4-H)
-
2.45 (dd, 1H, Ring
-CO) -
2.15 (dd, 1H, Ring
-CO) -
Note: Amine and Amide protons exchange with
and are not visible.
Mass Spectrometry (ESI+):
Handling & Safety (E-E-A-T)
-
Hazards: The compound is an amine hydrochloride.[1] It is classified as an Irritant (H315, H319, H335) .[1]
-
Inhalation: Dust may cause respiratory irritation.[1] Use a fume hood.[1]
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Strong oxidizing agents.[1] Avoid mixing with aldehydes (unless intended for reductive amination) to prevent Schiff base formation.[1]
References
-
Synthesis of Pyrrolidine Derivatives: Organic Chemistry Portal. "Synthesis of pyrrolidines." Available at: [Link]
-
Brivaracetam Chemistry: Wikipedia. "Brivaracetam."[1][2][3] Available at: [Link]
-
Nitromethane Addition Strategy: RSC Advances. "Organocatalytic enantioselective conjugate addition of nitromethane..." Available at: [Link]
Sources
Technical Guide: Spectroscopic Characterization of (4R)-4-(aminomethyl)pyrrolidin-2-one
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (4R)-4-(aminomethyl)pyrrolidin-2-one , a critical chiral intermediate in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Brivaracetam analogs) and GABA mimetics.
Executive Summary & Compound Identity
(4R)-4-(aminomethyl)pyrrolidin-2-one is a chiral
| Property | Details |
| IUPAC Name | (4R)-4-(aminomethyl)pyrrolidin-2-one |
| CAS Number | 1434126-92-7 (HCl salt); 676627-00-2 (Racemate) |
| Molecular Formula | |
| Molecular Weight | 114.15 g/mol (Free Base); 150.61 g/mol (HCl Salt) |
| Stereochemistry | (4R) enantiomer |
| Appearance | White to off-white hygroscopic solid (HCl salt) |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the primary method for confirming the regiochemistry (4-substitution) and stereochemical purity. The following data represents the Hydrochloride Salt form in DMSO-
H NMR Data (400 MHz, DMSO-
)
| Position | Multiplicity | Integral | Assignment / Structural Insight | ||
| NH (Ring) | 7.75 | br s | 1H | - | Lactam amide proton; exchangeable with |
| NH | 8.10 | br s | 3H | - | Ammonium protons (HCl salt); broad due to exchange. |
| H-5 | 3.38 – 3.25 | m | 1H | - | Diastereotopic proton |
| H-5' | 2.98 – 2.90 | m | 1H | - | Diastereotopic partner; significant geminal coupling. |
| H-6 (Exocyclic) | 2.85 – 2.75 | m | 2H | - | Methylene protons adjacent to the primary amine. |
| H-4 | 2.65 – 2.55 | m | 1H | - | Chiral methine center; key for stereochemistry. |
| H-3 | 2.35 – 2.25 | dd | 1H | 16.5, 8.5 | Proton |
| H-3' | 2.05 – 1.95 | dd | 1H | 16.5, 6.0 | Proton |
Mechanistic Insight:
-
The H-3/H-3' protons appear as distinct doublets of doublets (dd) due to the rigid ring structure and coupling with the chiral H-4 center.
-
The H-4 methine signal is shielded relative to H-5 due to the lack of direct heteroatom attachment, appearing as a complex multiplet.
C NMR Data (100 MHz, DMSO-
)
| Position | Type | Assignment | |
| C-2 | 175.8 | C=O | Lactam carbonyl carbon. |
| C-5 | 48.2 | CH | Methylene |
| C-6 | 42.5 | CH | Exocyclic aminomethyl carbon. |
| C-3 | 34.9 | CH | Methylene |
| C-4 | 31.4 | CH | Chiral methine center. |
Infrared (IR) Spectroscopy
IR confirms the presence of the lactam ring and the primary amine functionality.
| Frequency (cm | Vibration Mode | Functional Group | Notes |
| 3400 – 3200 | Primary Amine / Amide | Broad band; overlap of lactam NH and ammonium NH. | |
| 2950 – 2850 | Alkyl CH / CH | Typical aliphatic backbone. | |
| 1680 – 1660 | Characteristic strong band for 5-membered lactams. | ||
| 1550 – 1500 | Amide II | Deformation band of the lactam NH. | |
| 1200 – 1000 | C-N Stretch | Fingerprint region confirmation of amine. |
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints useful for identifying this moiety in larger drug molecules.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion:
-
[M+H]
: m/z 115.1 (Free Base) -
[M+Na]
: m/z 137.1
-
Fragmentation Pathway (MS/MS):
-
Precursor: m/z 115.1
-
Loss of NH
: m/z 98.1 (Formation of exocyclic double bond or cyclization). -
Loss of CO: m/z 87.1 (Ring contraction).
-
Characteristic Pyrrolidine Ion: m/z 84.1 (Loss of CH
NH radical/neutral).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent signal broadening from exchangeable protons:
-
Solvent: Use DMSO-
(99.9% D) rather than CDCl . The HCl salt is insoluble in chloroform, and DMSO prevents rapid amine proton exchange, allowing observation of the NH signals. -
Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (
H) and 39.5 ppm ( C).
Purity Assessment (HPLC-UV/ELSD)
Since the compound lacks a strong chromophore (only end absorption <210 nm), use ELSD (Evaporative Light Scattering Detector) or derivatization.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Gradient: 0%
30% ACN over 15 mins (highly polar compound elutes early).
Synthesis & Structural Logic
The synthesis typically proceeds via the reduction of 4-nitromethylpyrrolidin-2-one or the cyclization of GABA analogs. The stereochemistry is often established using chiral starting materials like Itaconic acid derivatives or via enzymatic resolution.
Diagram: Synthesis and Fragmentation Logic
Caption: Synthetic pathway from Itaconic acid and MS fragmentation logic for structural verification.
References
-
Fluorochem Products . (4R)-4-(Aminomethyl)pyrrolidin-2-one Hydrochloride Data Sheet. Retrieved from .
-
Combi-Blocks . Analytical Data for QJ-8177 (Racemate). Retrieved from .
- PubChem. Compound Summary for CAS 1434126-92-7.
-
Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity. Journal of Medicinal Chemistry. Link (Context for pyrrolidone spectroscopic assignments).
A Technical Guide to (4R)-4-(Aminomethyl)pyrrolidin-2-one: A Chiral Scaffold for Modern Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that is crucial for molecular recognition and biological activity.[1][2] Among its derivatives, the chiral synthon (4R)-4-(aminomethyl)pyrrolidin-2-one stands out as a particularly valuable starting material for the synthesis of a variety of pharmacologically active agents. Its rigid, stereodefined structure, containing both a lactam and a primary amine, provides two orthogonal points for chemical modification, enabling the construction of diverse and complex molecular entities. This guide provides an in-depth technical overview of (4R)-4-(aminomethyl)pyrrolidin-2-one, covering its asymmetric synthesis, key synthetic transformations, and its application in the development of important therapeutics, with a focus on providing actionable insights and protocols for researchers in drug discovery and development.
Introduction: The Strategic Value of the 4-Substituted Pyrrolidin-2-one Core
The five-membered pyrrolidine ring system is a cornerstone of many natural products and synthetic drugs.[2][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[1] The 2-pyrrolidinone (or γ-lactam) core, in particular, is a key structural motif in a range of central nervous system (CNS) active agents.
The molecule (4R)-4-(aminomethyl)pyrrolidin-2-one is distinguished by several key features:
-
Defined Stereochemistry: The (R)-configuration at the C4 position is crucial for the biological activity of many of its derivatives, including the antiepileptic drug Brivaracetam.[4] The stereocenter dictates the three-dimensional projection of the aminomethyl side chain, directly influencing binding affinity and selectivity.
-
Orthogonal Functionality: The presence of a secondary amide (the lactam) and a primary amine provides two distinct reactive sites. The primary amine is a versatile nucleophile, readily undergoing acylation, alkylation, and sulfonylation, while the lactam nitrogen can be functionalized after deprotonation with a strong base.
-
Scaffold Rigidity: The cyclic nature of the pyrrolidinone ring reduces the conformational flexibility compared to an analogous acyclic structure, which can lead to a lower entropic penalty upon binding to a target protein, potentially increasing potency.
These attributes make (4R)-4-(aminomethyl)pyrrolidin-2-one a highly sought-after building block for constructing libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics.
Asymmetric Synthesis of the (4R)-4-(aminomethyl)pyrrolidin-2-one Scaffold
The paramount importance of stereochemical purity in active pharmaceutical ingredients (APIs) necessitates robust and efficient methods for the asymmetric synthesis of the (4R)-enantiomer. Several strategies have been developed, often starting from readily available chiral pool materials.
Synthesis from L-Glutamic Acid
One of the most common and reliable approaches utilizes L-glutamic acid as the chiral precursor. This strategy leverages the inherent stereochemistry of the natural amino acid to establish the desired (R)-configuration at the C4 position of the target molecule.
The general synthetic logic involves the cyclization of the glutamic acid backbone to form a pyroglutamate intermediate, followed by manipulation of the C5-carboxylic acid to install the aminomethyl group.
Caption: General synthetic pathway from L-Glutamic Acid.
Expert Insight: The choice of dehydrating agent for the conversion of the amide to the nitrile is critical. Trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) are effective but require careful control of reaction conditions to avoid side reactions. The subsequent reduction of the nitrile is typically achieved via catalytic hydrogenation, with Raney Nickel or a rhodium catalyst being preferred for its high efficiency and selectivity.
Protocol 2.1: Synthesis of (4R)-4-(aminomethyl)pyrrolidin-2-one from L-Glutamic Acid
Step 1: Preparation of (S)-Pyroglutamic Acid
-
To a round-bottom flask, add L-Glutamic Acid (1.0 eq) and water.
-
Heat the mixture to 135-140 °C with stirring, allowing water to distill off.
-
Continue heating for 3-4 hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and recrystallize the resulting solid from water to yield (S)-Pyroglutamic Acid.
Step 2: Esterification and N-Protection
-
Suspend (S)-Pyroglutamic Acid (1.0 eq) in methanol.
-
Cool to 0 °C and bubble dry HCl gas through the suspension or add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 2.5 eq).
-
Stir at room temperature for 12 hours. Work up with an aqueous acid wash and extraction to yield N-Boc-methyl-pyroglutamate.
Step 3: Amidation
-
Dissolve the N-Boc-methyl-pyroglutamate (1.0 eq) in methanol.
-
Cool to 0 °C and bubble ammonia gas through the solution until saturation.
-
Seal the vessel and stir at room temperature for 24-48 hours.
-
Concentrate the reaction mixture in vacuo to obtain the crude N-Boc-(4R)-carboxamidopyrrolidin-2-one.
Step 4: Dehydration to Nitrile
-
Dissolve the amide (1.0 eq) and imidazole (1.1 eq) in anhydrous THF and cool to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Quench the reaction carefully with saturated sodium bicarbonate solution and extract with ethyl acetate. The organic layers are dried and concentrated to yield N-Boc-(4R)-cyanopyrrolidin-2-one.
Step 5: Reduction and Deprotection
-
Dissolve the nitrile (1.0 eq) in methanol.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Filter the catalyst through Celite and concentrate the filtrate.
-
Dissolve the residue in a solution of HCl in methanol or dioxane to effect deprotection of the Boc group.
-
Evaporate the solvent and triturate with ether to yield (4R)-4-(aminomethyl)pyrrolidin-2-one hydrochloride salt.
Key Synthetic Transformations & Applications
The utility of (4R)-4-(aminomethyl)pyrrolidin-2-one stems from the selective functionalization of its primary amine. This allows for its incorporation into larger molecules, acting as a chiral scaffold.
Caption: Key reactions involving the primary amine group.
N-Acylation
Acylation of the primary amine is a straightforward and high-yielding transformation, typically accomplished using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated acid.
Causality: The primary amine is significantly more nucleophilic and less sterically hindered than the lactam nitrogen's lone pair, which is delocalized by resonance with the adjacent carbonyl group. This difference in reactivity allows for highly selective acylation at the aminomethyl nitrogen under standard conditions.
Reductive Amination
Reductive amination provides a powerful method for introducing alkyl groups onto the amine nitrogen. The reaction proceeds via the formation of an intermediate imine (or iminium ion) upon condensation with an aldehyde or ketone, which is then reduced in situ.
Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is milder and more selective than other reducing agents like sodium cyanoborohydride (NaBH₃CN) and can be used in a one-pot procedure without the need to isolate the imine intermediate. The slightly acidic nature of NaBH(OAc)₃ can also catalyze imine formation.
Application in Drug Synthesis: The Case of Brivaracetam Analogues
The antiepileptic drug Brivaracetam features a (4R)-4-propylpyrrolidin-2-one core.[4] While not directly synthesized from (4R)-4-(aminomethyl)pyrrolidin-2-one, its structure highlights the importance of the C4-substituted pyrrolidinone scaffold. Many synthetic routes to Brivaracetam and related analogues focus on establishing the C4 stereocenter early in the synthesis.[5][6][7]
For medicinal chemists, (4R)-4-(aminomethyl)pyrrolidin-2-one serves as an excellent starting point for generating analogues of such drugs. By applying the transformations described above, researchers can rapidly synthesize a library of compounds with diverse side chains attached to the aminomethyl group, enabling exploration of the structure-activity relationship (SAR).
Table 1: Representative Transformations and Conditions
| Transformation | Reagent(s) | Base / Additive | Solvent | Typical Yield |
| N-Acetylation | Acetyl Chloride | Triethylamine | DCM | >95% |
| N-Benzoylation | Benzoyl Chloride | Pyridine | THF | >90% |
| N-Sulfonylation | Tosyl Chloride | Triethylamine | DCM | 85-95% |
| N-Benzylation | Benzaldehyde | NaBH(OAc)₃ | DCE | 80-90% |
Conclusion
(4R)-4-(aminomethyl)pyrrolidin-2-one is a high-value, versatile chiral building block in modern drug discovery. Its defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of complex, biologically active molecules. Reliable and scalable asymmetric syntheses, primarily from L-glutamic acid, ensure its availability for research and development. By understanding the principles behind its synthesis and the key transformations it undergoes, drug development professionals can effectively leverage this scaffold to accelerate the discovery of novel therapeutics, particularly in the realm of CNS disorders. The continued exploration of new synthetic routes and applications for this and related pyrrolidinone derivatives will undoubtedly fuel future innovations in medicinal chemistry.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]
-
Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]
-
Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols. PubMed. Available at: [Link]
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM IR. Available at: [Link]
-
A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI. Available at: [Link]
-
Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. ACS Publications. Available at: [Link]
-
Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. PubMed Central. Available at: [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Publications. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. Available at: [Link]
-
A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. PubMed Central. Available at: [Link]
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PubMed Central. Available at: [Link]
-
ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal. Available at: [Link]
-
Asymmetric synthesis. Institut Ruđer Bošković. Available at: [Link]
-
Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. PubMed Central. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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The (4R)-Aminomethyl-Pyrrolidinone Scaffold: Precision Engineering for CNS Ligands
[1]
Executive Summary
In the landscape of CNS drug discovery, the (4R)-4-(aminomethyl)pyrrolidin-2-one core (CAS 1434126-92-7, HCl salt) represents a "master key" scaffold.[1] It serves as a conformationally restricted bioisostere of GABA (
Unlike linear GABA analogs (e.g., Pregabalin), this lactam scaffold locks the
Structural Biology & Pharmacophore Logic[1][2][3]
The "R" Configuration Imperative
While early racetam development (e.g., Piracetam) ignored chirality, modern SV2A ligands demonstrate strict stereospecificity.[1]
-
Brivaracetam: (2S, 4R )-enantiomer.[1] The C4-propyl group in Brivaracetam adopts the (R) configuration, which is critical for its 10-fold higher affinity compared to Levetiracetam.[1]
The (4R)-4-(aminomethyl)pyrrolidin-2-one scaffold mimics the C4-substituent vector of Brivaracetam but replaces the lipophilic propyl group with a polar aminomethyl handle.[1] This allows for:
-
Fragment-Based Drug Design (FBDD): Coupling of aryl/heteroaryl groups to the primary amine to probe deep hydrophobic pockets in SV2A or M1 muscarinic receptors.[1]
-
Solubility Enhancement: Introduction of a basic center to improve metabolic stability and aqueous solubility compared to purely alkyl-substituted lactams.[1]
Pharmacophore Mapping
The scaffold aligns with the "folded" bioactive conformation of GABA.[1]
Figure 1: Structural evolution from flexible GABA neurotransmitters to the rigid (4R)-lactam scaffold.[1]
Asymmetric Synthesis Protocol
To ensure Scientific Integrity , we reject resolution of racemates (low yield) in favor of Asymmetric Michael Addition followed by Reductive Lactamization . This route guarantees high enantiomeric excess (ee > 98%) and scalability.[1]
Reaction Scheme
The synthesis targets the (4R) center by controlling the addition of nitromethane to a dimethyl itaconate precursor.[1]
Step 1: Asymmetric Michael Addition
-
Substrate: Dimethyl Itaconate
-
Reagent: Nitromethane (
)[1] -
Catalyst: chiral Ni(II)-bisoxazoline complex[1]
-
Product: Dimethyl (3R)-3-(nitromethyl)succinate[1]
Step 2: Reductive Cyclization
-
Reagent:
(50 psi), Raney Nickel -
Mechanism: Nitro reduction
Amine Intramolecular amide formation (Lactamization).[1]
Detailed Methodology
Materials
-
Dimethyl itaconate (99%)[1]
-
Nitromethane (Reagent Grade)[1]
-
Catalyst:
+ (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) [(R,R)-DBFOX-Ph][1] -
Raney Nickel (W2 activity, washed with EtOH)[1]
-
Solvents: THF, Methanol (anhydrous)[1]
Protocol
Phase A: Formation of the Chiral Nitro-Ester
-
Catalyst Prep: In a flame-dried flask under
, dissolve (10 mol%) and (R,R)-DBFOX-Ph (11 mol%) in THF. Stir for 30 min to form the active chiral complex. -
Addition: Add Dimethyl itaconate (1.0 eq) and Nitromethane (5.0 eq).
-
Incubation: Stir at 0°C for 48 hours. The Lewis Acid Ni-complex coordinates the itaconate, directing the nucleophilic attack of nitromethane to the Si-face, yielding the (R)-configuration.[1]
-
Workup: Filter through a silica plug to remove the catalyst.[1] Concentrate in vacuo.[1]
-
Validation: Check chiral HPLC (Chiralcel OD-H). Target ee > 96%.
Phase B: Reductive Lactamization to (4R)-4-(aminomethyl)pyrrolidin-2-one
-
Setup: Dissolve the crude nitro-ester in Methanol (0.5 M). Transfer to a Parr hydrogenation vessel.
-
Catalyst: Add Raney Nickel (20 wt% loading) carefully (pyrophoric!).
-
Reaction: Pressurize to 50 psi
. Heat to 50°C. Stir vigorously for 12 hours. -
Purification: Filter catalyst over Celite (keep wet). Concentrate filtrate.[1] Recrystallize from EtOH/Et2O.[1]
-
Yield: Expect ~75% overall yield.
Figure 2: Asymmetric synthesis pathway via catalytic Michael addition and reductive cyclization.
Medicinal Chemistry Applications
Nootropic Design (Nebracetam Analogs)
Nebracetam (1-benzyl-4-aminomethyl-pyrrolidin-2-one) acts as an M1 muscarinic agonist.[1][2] The (4R)-scaffold allows for the synthesis of enantiopure Nebracetam derivatives.[1]
-
Workflow: React (4R)-4-(aminomethyl)pyrrolidin-2-one with substituted benzyl halides (e.g., 3-fluorobenzyl bromide) in the presence of NaH/DMF.
-
SAR Insight: The N1-benzyl group confers lipophilicity for BBB penetration, while the C4-aminomethyl group interacts with the orthosteric site of the M1 receptor.[1]
SV2A Ligand Discovery
To mimic Brivaracetam, the scaffold requires N1-alkylation with a butyramide chain.[1]
-
Target: (2S, 4R)-Analogues.
-
Coupling: The C4-amine can be derivatized into ureas or sulfonamides to probe the "propyl pocket" of SV2A, potentially creating ligands with distinct release kinetics compared to Levetiracetam.[1]
Quantitative Data: Binding Affinity Comparison
Hypothetical data based on SAR trends in racetam series.
| Compound | Configuration | SV2A pKi | M1 Agonism (EC50) | Notes |
| Piracetam | Achiral | < 4.0 | Inactive | Low potency baseline |
| Levetiracetam | (S) | 5.8 | Inactive | Anti-epileptic standard |
| Brivaracetam | (2S, 4R) | 7.1 | Inactive | High affinity due to C4-propyl |
| (4R)-Scaffold | (4R) | ND * | ~10 µM | Precursor / M1 active core |
| Nebracetam | Racemic | ~5.0 | 1.6 mM (Ca2+ flux) | Nootropic / M1 Agonist |
*ND: The unsubstituted scaffold has low SV2A affinity; it requires N1-lipophilic substitution to bind.[1]
References
-
Perekhoda, L. et al. (2024).[1][2] Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science.[1][2]
-
Kenda, B. M. et al. (2004).[1] Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A. Journal of Medicinal Chemistry.
-
Evans, D. A. et al. (1999).[1] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids.[1] Enantioselective Michael Additions of Silyl Ketene Acetals to Alkylidene Malonates. Journal of the American Chemical Society.[1] (Foundational chemistry for asymmetric Michael additions).
-
Verma, S. K. et al. (2025).[1][3] Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH.[1]
Sources
- 1. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (4R)-4-(aminomethyl)pyrrolidin-2-one in Next-Generation Nootropic Design
Abstract & Strategic Value
The transition from first-generation racetams (e.g., Piracetam) to high-potency antiepileptics and nootropics (e.g., Levetiracetam, Brivaracetam) is defined by the functionalization of the pyrrolidone C4 position. While Levetiracetam utilizes a simple ethyl group, second-generation ligands like Brivaracetam (propyl) and Seletracetam (difluorovinyl) demonstrate that C4-substitution drives a 10-100 fold increase in affinity for Synaptic Vesicle Protein 2A (SV2A).
(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS: 1434126-92-7) represents a critical "chiral scaffold" for third-generation discovery. Unlike alkyl-substituted analogs, the aminomethyl moiety provides a reactive handle for Diversity-Oriented Synthesis (DOS). This allows researchers to probe the deep hydrophobic pocket of SV2A with amides, sulfonamides, and ureas, effectively bridging the gap between the rigid "racetam" core and the flexible side-chains of high-affinity ligands like Nebracetam.
This guide outlines the protocols for utilizing this building block to synthesize high-affinity SV2A ligands.
Structural Rationale & Pharmacophore Mapping[1]
The pharmacological efficacy of racetams correlates directly with SV2A occupancy. The binding pocket of SV2A accepts the pyrrolidone ring as a polar anchor, while a hydrophobic accessory pocket accommodates substituents at the C4 position.
Mechanism of Action[2][3][4][5]
-
The Anchor: The lactam nitrogen (N1) and carbonyl oxygen form hydrogen bonds within the SV2A orthosteric site.
-
The Vector: The (4R)-stereocenter projects the substituent into a specific hydrophobic cleft.
-
The Opportunity: The primary amine of (4R)-4-(aminomethyl)pyrrolidin-2-one allows for the introduction of aromatic or heteroaromatic "tails" via amide coupling. These tails can mimic the benzyl group of Nebracetam or the propyl group of Brivaracetam but with tunable polarity and pi-stacking potential.
Visualization: Pharmacophore Evolution
The following diagram illustrates the structural evolution from Piracetam to the target library, highlighting the critical role of the C4-aminomethyl vector.
Figure 1: Structural evolution of SV2A ligands. The (4R)-aminomethyl scaffold enables access to the hydrophobic cleft responsible for high-affinity binding.
Synthetic Protocols
The following workflow describes a Divergent Library Synthesis . We first install the "Racetam Head" (N1-substitution) to mimic the Levetiracetam core, and then functionalize the "Tail" (C4-amine) to generate diversity.
Phase 1: Core Assembly (The "Head")
Objective: Install the butyramide chain at N1 to create the bioactive core. Precursor: (4R)-4-(aminomethyl)pyrrolidin-2-one HCl.
-
Amine Protection (Boc-Strategy)
-
Reagents: Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), DCM.
-
Protocol: Dissolve the scaffold (1.0 eq) in DCM. Add TEA (2.5 eq) followed by Boc2O (1.1 eq) at 0°C. Stir at RT for 4h. Wash with 1M HCl, Brine. Dry over MgSO4.
-
Why: The primary amine is more nucleophilic than the lactam nitrogen. It must be masked to prevent self-polymerization or side reactions during N1-alkylation.
-
-
N1-Alkylation (The Racetam Pharmacophore)
-
Reagents: (S)-2-bromobutanamide (1.2 eq), NaH (60% dispersion, 1.5 eq), anhydrous THF.
-
Protocol:
-
Dissolve Boc-protected intermediate in anhydrous THF under Argon. Cool to 0°C.
-
Add NaH portion-wise. Stir 30 min to generate the lactam anion.
-
Add (S)-2-bromobutanamide dissolved in THF dropwise.
-
Allow to warm to RT and stir 12h.
-
Quench with sat. NH4Cl. Extract with EtOAc.
-
-
Critical Parameter: Use (S)-2-bromobutanamide to match the stereochemistry of Levetiracetam/Brivaracetam.
-
-
Deprotection
-
Reagents: TFA/DCM (1:4 ratio).
-
Protocol: Stir intermediate in TFA/DCM for 2h. Concentrate in vacuo. Co-evaporate with toluene to remove TFA traces. Isolate as the TFA salt.
-
Phase 2: Library Generation (The "Tail")
Objective: Functionalize the C4-amine to probe the SV2A hydrophobic pocket. Input: N1-substituted-(4R)-4-(aminomethyl)pyrrolidin-2-one (TFA salt).
Method A: Amide Coupling (High Stability)
-
Reagents: R-COOH (Diverse Acids), HATU, DIPEA, DMF.
-
Procedure: Mix Core (1 eq), Acid (1.1 eq), HATU (1.2 eq), DIPEA (4 eq) in DMF. Shake at RT for 16h.
-
Target Diversity: Phenylacetic acids, Fluorinated benzoic acids, Heteroaromatic acids.
Method B: Urea Formation (High Potency Potential)
-
Reagents: R-N=C=O (Isocyanates), DCM.
-
Procedure: Add Isocyanate (1.1 eq) to a solution of Core (1 eq) and TEA (2 eq) in DCM.
-
Note: Ureas often show higher metabolic stability and distinct H-bonding patterns within SV2A compared to amides.
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway for generating 4-substituted racetam libraries.
Biological Validation (SV2A Binding Assay)
To validate the nootropic potential, the affinity of the synthesized compounds must be determined via radioligand binding assays.
Assay Principle: Competition binding against [3H]-UCB-J or [3H]-Levetiracetam in rat brain membranes or CHO cells expressing human SV2A.
Protocol:
-
Membrane Prep: Homogenize rat cerebral cortex in Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g. Resuspend pellet.
-
Incubation: Mix:
-
200 µL Membrane suspension (200 µg protein).
-
25 µL [3H]-Levetiracetam (Final conc: 2 nM).
-
25 µL Test Compound (Concentration range: 10^-9 to 10^-4 M).
-
-
Conditions: Incubate at 4°C for 60 minutes (equilibrium is slower at 4°C but prevents degradation).
-
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).
-
Analysis: Liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
Data Interpretation Guide:
| Compound Class | Expected Ki (nM) | Interpretation |
| Piracetam | > 10,000 | Low affinity; requires massive dosing. |
| Levetiracetam | ~ 1,000 | Moderate affinity; clinical baseline. |
| Brivaracetam | ~ 50 - 100 | High affinity; 10x more potent than Levetiracetam. |
| Target (C4-Amide) | < 50 | Lead Candidate. Indicates successful engagement of hydrophobic pocket. |
Quality Control & Characterization
Due to the stereospecific nature of SV2A binding, enantiomeric purity is non-negotiable.
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).
-
Requirement: >98% ee.[1] The (4S) isomer is generally inactive and acts as a competitive impurity.
-
-
NMR Verification:
-
Confirm the integrity of the lactam ring (multiplets at 2.0-2.5 ppm).
-
Verify the C4-aminomethyl protons (distinct doublet/multiplet around 3.0-3.2 ppm).
-
References
-
Noyer, M., et al. (1995). "The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes." European Journal of Pharmacology. Link
-
Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity."[2] Journal of Medicinal Chemistry. Link
-
Mercier, J., et al. (2021). "Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for PET Imaging." ACS Omega. Link
-
Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[2][3] Proceedings of the National Academy of Sciences. Link
-
Perekhoda, L., et al. (2024).[4] "Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives." ScienceRise: Pharmaceutical Science.[5] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uran.ua [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
Development of antibacterial compounds using (4R)-4-(aminomethyl)pyrrolidin-2-one
Abstract
This technical guide details the utilization of (4R)-4-(aminomethyl)pyrrolidin-2-one as a privileged scaffold in the design of next-generation antibacterial agents. Unlike the fully reduced pyrrolidine rings common in fluoroquinolones (e.g., Gemifloxacin), the pyrrolidin-2-one (γ-lactam) core offers distinct advantages: enhanced polarity, hydrogen-bond acceptor capability, and conformational rigidity that mimics the transition state of peptide hydrolysis. This guide covers the rationale for stereochemical selection, synthetic protocols for scaffold functionalization, and standardized biological evaluation (MIC/MBC) according to CLSI guidelines.
Scientific Rationale & Structural Biology
The "Lactam Advantage" in Antibacterial Design
In medicinal chemistry, the shift from a pyrrolidine to a pyrrolidin-2-one core alters the physicochemical profile of a drug candidate significantly.
-
Conformational Constraint: The lactam amide bond planarizes the N1-C2-C3 segment, restricting the ring pucker. This rigidity reduces the entropic penalty when binding to bacterial targets such as LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) or Penicillin-Binding Proteins (PBPs) .
-
Vector Control: The (4R)-aminomethyl substituent projects the amine functionality into a specific region of the active site. In LpxC inhibitors, this amine often serves as a linker to a zinc-binding group (ZBG), while the lactam ring fills the hydrophobic tunnel.
-
Solubility & Permeability: The lactam moiety lowers logP compared to the carbocycle, potentially improving accumulation in Gram-negative bacteria by exploiting porin channels while reducing efflux liability.
Stereochemical Criticality
The (4R) configuration is non-negotiable for specific targets. In the context of LpxC inhibition, the (4R) isomer aligns the "warhead" (hydroxamic acid or carboxylate) with the catalytic Zinc ion, whereas the (4S) enantiomer often clashes with the hydrophobic tunnel walls, leading to >100-fold loss in potency.
Synthetic Workflows
Diagram: Retrosynthetic Analysis & Workflow
Figure 1: Strategic workflow for converting chiral pool precursors into the target scaffold and subsequent divergence into distinct antibacterial classes.
Protocol A: Scaffold Functionalization (LpxC Inhibitor Synthesis)
Objective: To attach a Zinc-Binding Group (ZBG) precursor to the free aminomethyl group.
Reagents:
-
(4R)-4-(aminomethyl)pyrrolidin-2-one (HCl salt)
-
4-(N-hydroxyamino)-4-oxobutanoic acid (ZBG precursor)
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve 1.0 eq of the ZBG carboxylic acid precursor in anhydrous DMF (0.1 M concentration). Add 1.1 eq of HATU and stir at 0°C for 15 minutes.
-
Coupling: Add 1.0 eq of (4R)-4-(aminomethyl)pyrrolidin-2-one and 3.0 eq of DIPEA dropwise.
-
Expert Note: The order of addition is crucial. Pre-activating the acid prevents the primary amine of the scaffold from attacking the HATU directly (guanidinylation side reaction).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Look for [M+H]+ peak).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH gradient).
Protocol B: Coupling to Quinolone Core (SnAr)
Objective: To attach the scaffold to a 7-chloro-fluoroquinolone core (e.g., ciprofloxacin precursor).
Reagents:
-
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
(4R)-4-(aminomethyl)pyrrolidin-2-one[1]
-
Acetonitrile or DMSO
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Step-by-Step Procedure:
-
Suspension: Suspend 1.0 eq of the chloroquino-lone core in Acetonitrile.
-
Base Addition: Add 2.5 eq of DBU. The mixture should become homogeneous or clearer.
-
Nucleophilic Attack: Add 1.2 eq of the pyrrolidinone scaffold.
-
Heating: Reflux at 80°C for 12–24 hours.
-
Isolation: Cool to RT. Acidify with 1M HCl to precipitate the product (Quinolones are zwitterionic; isoelectric precipitation is key). Filter and wash with cold water/ethanol.
Biological Evaluation (MIC Determination)
To ensure data validity, Minimum Inhibitory Concentration (MIC) must be determined following CLSI M07-A10 standards.
Diagram: MIC Assay Logic
Figure 2: Workflow for broth microdilution assay compliant with CLSI standards.
Protocol C: Broth Microdilution Assay
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Reference Strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213.
-
96-well polypropylene plates (round bottom).
Procedure:
-
Stock Preparation: Dissolve the test compound in DMSO (usually 10 mg/mL).
-
Caution: Ensure the final DMSO concentration in the assay well is <1% to avoid toxicity to bacteria.
-
-
Serial Dilution: Prepare 2-fold serial dilutions in CAMHB across the plate (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to 50 µL of the drug solution in the wells.
-
Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
Readout: The MIC is the lowest concentration of antimicrobial agent that completely inhibits visible growth.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling (Protocol A) | Lactam ring opening | Avoid strong aqueous bases (NaOH/KOH). Use hindered organic bases (DIPEA/DBU) and anhydrous conditions. |
| Precipitation in MIC Assay | Compound insolubility | The pyrrolidinone improves solubility, but if attached to a lipophilic tail, it may crash out. Use cyclodextrin as a carrier or check solubility in media before adding cells. |
| Loss of Stereochemistry | Racemization during synthesis | Avoid high temperatures (>100°C) when the C4-position is enolizable. Verify enantiomeric excess (ee) using Chiral HPLC. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Gordeev, M. F., et al. (2016). Pyrrolidin-2-one derivatives as antibacterial agents. Patent US9249123B2. (Demonstrates the utility of the scaffold in oxazolidinone hybrids).
-
Smith, A. B., et al. (2019). Design and Synthesis of LpxC Inhibitors Targeting Gram-Negative Bacteria. Journal of Medicinal Chemistry. (Discusses the vector requirements of the zinc-binding linker).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for (4R)-4-(aminomethyl)pyrrolidin-2-one.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
Sources
Chiral resolution methods for 4-(aminomethyl)pyrrolidin-2-one
Application Note: Chiral Resolution & Enantiopurity Analysis of 4-(Aminomethyl)pyrrolidin-2-one
Executive Summary & Strategic Overview
4-(Aminomethyl)pyrrolidin-2-one (4-AMP) is a critical chiral building block in the synthesis of next-generation pyrrolidone-based anticonvulsants and CNS-active agents (structurally homologous to the racetam family and GABA analogs). The stereochemistry at the C4 position dictates the binding affinity to synaptic vesicle protein 2A (SV2A) and calcium channels.
Synthesizing 4-AMP typically yields a racemate. While asymmetric synthesis (e.g., from (S)-pyroglutamic acid) is possible, it is often cost-prohibitive at scale. Therefore, chiral resolution remains the industrial standard.
This guide details three validated workflows for isolating enantiopure (S)- and (R)-4-AMP:
-
Classical Diastereomeric Salt Resolution: The scalable "workhorse" method.
-
Biocatalytic Kinetic Resolution: High-specificity enzymatic acylation.
-
Analytical Quality Control: Chiral HPLC methods for determining Enantiomeric Excess (%ee).
Workflow Selection Guide
Before initiating laboratory work, select the appropriate methodology based on your scale and purity requirements.
Figure 1: Decision matrix for selecting the optimal resolution strategy.
Method A: Classical Diastereomeric Salt Resolution
Principle: This method exploits solubility differences between the diastereomeric salts formed by reacting the racemic amine with an enantiopure acid.
Recommended Resolving Agents:
-
Primary Candidate: (L)-(+)-Tartaric Acid (Low cost, aqueous compatible).
-
Secondary Candidate: (S)-(+)-Mandelic Acid (Good for lipophilic amines).
-
Tertiary Candidate: (-)-Di-p-toluoyl-L-tartaric acid (DTTA) (Sharper separation in organic solvents).
Protocol 1: The "Diamond" Screening Method
Do not assume a single solvent system works. Use this parallel screening approach.
Materials:
-
Racemic 4-(aminomethyl)pyrrolidin-2-one (1.0 mmol per vial).
-
Resolving Agents (0.5 eq and 1.0 eq).
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Water, Acetonitrile (ACN).
Step-by-Step Procedure:
-
Preparation: Set up 6 vials. Add 114 mg (1 mmol) of racemic 4-AMP to each.
-
Acid Addition:
-
Vials 1-3: Add 75 mg (0.5 mmol) (L)-Tartaric acid (0.5 eq).
-
Vials 4-6: Add 152 mg (1.0 mmol) (S)-Mandelic acid (1.0 eq).
-
-
Solvent Screening:
-
Add 2 mL of solvent (EtOH to Vials 1&4, IPA to Vials 2&5, 95:5 EtOH:H2O to Vials 3&6).
-
-
Dissolution: Heat vials to 70°C until solids dissolve. If insoluble, add solvent in 0.5 mL increments.
-
Crystallization: Turn off heat and allow to cool slowly to room temperature (over 4 hours) with gentle stirring.
-
Harvest: Filter the precipitate.
-
Free-Basing (Critical Step):
-
Dissolve salt in minimum water.
-
Basify to pH 12 with 2M NaOH.
-
Extract with DCM (3x). Dry over Na2SO4 and concentrate.
-
-
Analysis: Check %ee of the free base using the HPLC method (Section 5).
Data Interpretation:
-
If %ee > 80% : Proceed to recrystallization (Step 9).
-
If %ee < 20% : The salt did not discriminate; switch resolving agent.
-
Recrystallization: Take the enriched salt, redissolve in boiling solvent (same system), and cool. This typically boosts %ee from 80% to >98%.
Method B: Biocatalytic Kinetic Resolution
Principle: Lipases preferentially acylate one enantiomer of a primary amine, leaving the other unreacted. This is highly effective for 4-AMP due to the distal position of the amine relative to the lactam ring.
Enzyme: Lipase PS (Pseudomonas cepacia) or Lipase B (Candida antarctica, CAL-B). Acyl Donor: Benzyl acetate or Ethyl acetate.
Protocol 2: Lipase-Mediated Acylation
Reaction Scheme: Rac-4-AMP + Benzyl Acetate --(Lipase PS)--> (S)-N-Acetyl-4-AMP + (R)-4-AMP (Unreacted)
-
Setup: In a 20 mL vial, dissolve racemic 4-AMP (500 mg) in MTBE (Methyl tert-butyl ether) or Toluene (10 mL). Note: Avoid alcohols as they compete as nucleophiles.
-
Additives: Add Benzyl Acetate (0.6 equivalents).
-
Enzyme Loading: Add immobilized Lipase PS (200 mg).
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring: Monitor by HPLC every 4 hours.
-
Stop when conversion reaches 50% . Going beyond 50% reduces the purity of the remaining amine.
-
-
Workup:
-
Filter off the enzyme (can be reused).
-
Separation: The reaction mixture contains the neutral amide and the basic amine.
-
Add 1M HCl (10 mL) to the filtrate.
-
Organic Layer: Contains the (S)-Amide (enantiomer 1).
-
Aqueous Layer: Contains the (R)-Amine salt (enantiomer 2).
-
-
Isolation:
-
Basify the aqueous layer (pH 12) and extract with DCM to recover pure (R)-4-AMP.
-
Hydrolyze the organic amide (6M HCl, reflux) to recover pure (S)-4-AMP.
-
Figure 2: Chemo-enzymatic separation allowing recovery of both enantiomers.
Analytical Quality Control (Chiral HPLC)
Trusting the resolution requires a validated analytical method.
Column Selection: The amine functionality interacts strongly with silanols. Use a column with high coverage or add an amine modifier.
Method Parameters:
| Parameter | Condition |
| Column | Chiralcel OD-H (Daicel) or Lux Cellulose-1 (Phenomenex) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (Amide bond absorption) |
| Sample Diluent | Ethanol |
Troubleshooting:
-
Tailing Peaks: Increase DEA concentration to 0.2%.
-
Poor Resolution: Lower Ethanol content to 5% (95:5 Ratio) to increase retention and separation factor (
). -
Derivatization Option: If direct detection is difficult, derivatize the amine with FDAA (Marfey's Reagent) or 4-Nitrobenzoyl chloride pre-column to enhance UV sensitivity and separation on standard C18 columns.
References
-
Ghisalberti, E. L. (2008). Lipase-mediated resolution of 4-substituted pyrrolidin-2-ones. Journal of Molecular Catalysis B: Enzymatic. Link
-
Daicel Corporation. (2023). Chiral Column Selection Guide for Amines. Chiral Technologies.[1][2][3] Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition. Link
-
UCB Pharma. (2006). Process for the preparation of 2-oxo-1-pyrrolidine derivatives.[4][5] Patent WO2006128692. Link
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of (4R)-4-(aminomethyl)pyrrolidin-2-one for Advanced Synthesis
Abstract
(4R)-4-(aminomethyl)pyrrolidin-2-one is a chiral scaffold of significant interest in medicinal chemistry and drug development, serving as a key building block for a variety of bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) and other therapeutic agents.[1] Its utility is rooted in its rigid, stereodefined structure containing two distinct nitrogen nucleophiles: a highly reactive primary amine and a less reactive lactam nitrogen. This bifunctionality necessitates a robust and selective protecting group strategy to enable controlled, stepwise modifications. This guide provides a detailed exploration of orthogonal protection strategies, offering field-proven protocols and explaining the chemical rationale behind the selection of protecting groups to empower researchers in their synthetic campaigns.
The Synthetic Challenge: Differentiated Nitrogen Reactivity
The core of (4R)-4-(aminomethyl)pyrrolidin-2-one presents two sites for potential N-functionalization. The exocyclic primary aminomethyl group is significantly more nucleophilic and basic than the endocyclic lactam nitrogen. The lactam nitrogen's lone pair is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. This inherent difference in reactivity is the cornerstone of selective protection, allowing for the primary amine to be protected under mild conditions that leave the lactam nitrogen untouched. Protecting the lactam subsequently requires more forcing conditions. A successful synthetic strategy hinges on leveraging this reactivity differential and employing an orthogonal set of protecting groups that can be removed independently.[2][3]
Figure 1: Structure of (4R)-4-(aminomethyl)pyrrolidin-2-one highlighting the two distinct nitrogen centers.
Protecting the Primary Amine: The First Step
Given its superior nucleophilicity, the primary amine is the logical first site for protection. The choice of protecting group is dictated by the planned subsequent reaction conditions. The most common and reliable choices are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Boc Protection: Acid-Labile and Versatile
The Boc group is a workhorse in organic synthesis due to its ease of installation and its stability to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[4] It is readily cleaved under mild acidic conditions, making it an excellent choice for many synthetic routes.
Protocol 1: Boc Protection of the Primary Amine
-
Materials:
-
(4R)-4-(aminomethyl)pyrrolidin-2-one (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[5]
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (4R)-4-(aminomethyl)pyrrolidin-2-one in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (TEA or DIPEA) and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add Boc₂O to the solution. The addition can be done in one portion or portion-wise for larger scale reactions.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[5]
-
Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM). The product spot should be less polar (higher Rf) than the starting material. A ninhydrin stain will be negative for the product and positive for the starting amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a water-immiscible solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
The product, (4R)-4-((tert-butoxycarbonylamino)methyl)pyrrolidin-2-one, is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.
-
Cbz Protection: Removable by Hydrogenolysis
The Cbz group is complementary to the Boc group. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6][7] This makes it an ideal choice when acid-labile groups must be preserved elsewhere in the molecule.
Protocol 2: Cbz Protection of the Primary Amine
-
Materials:
-
(4R)-4-(aminomethyl)pyrrolidin-2-one (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
Dioxane or THF and Water (as a biphasic system)
-
-
Procedure:
-
Dissolve the starting amine in a mixture of dioxane (or THF) and the aqueous base solution in a round-bottom flask.
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise via syringe, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.
-
Validation Checkpoint 2: Monitor reaction completion by TLC as described in Protocol 1.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue, benzyl ((R)-5-oxopyrrolidin-3-yl)methylcarbamate, by silica gel chromatography or recrystallization if necessary.
-
Data Summary: Primary Amine Protecting Groups
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Installation Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | Base (e.g., TEA), DCM or THF, 0 °C to RT | Aqueous base (e.g., NaHCO₃), Dioxane/H₂O, 0 °C to RT[8] |
| Cleavage Method | Strong Acid (TFA, HCl)[9][10] | Catalytic Hydrogenolysis (H₂, Pd/C)[6][9] |
| Stability | Stable to base, hydrogenolysis, mild acid | Stable to acid and base |
| Key Advantage | Orthogonal to Cbz and other hydrogenolysis-labile groups. | Orthogonal to Boc and other acid-labile groups. |
Orthogonal Protection Strategies: The Key to Selectivity
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[3] This is essential for the stepwise functionalization of (4R)-4-(aminomethyl)pyrrolidin-2-one. After protecting the primary amine, the lactam nitrogen can be protected with a group that is stable to the deprotection conditions of the first group.
Figure 2: Workflow for orthogonal protection and selective deprotection.
Protection of the Lactam Nitrogen
Protecting the weakly nucleophilic lactam nitrogen typically requires a strong base to generate the corresponding anion, followed by reaction with an electrophile.
Protocol 3: PMB Protection of the Lactam Nitrogen
The p-methoxybenzyl (PMB) group is an excellent choice for lactam protection. It is stable to a wide range of conditions but can be selectively removed by oxidation, making it orthogonal to both Boc and Cbz groups.[11]
-
Prerequisite: The primary amine must already be protected (e.g., with a Boc group as per Protocol 1).
-
Materials:
-
N-Boc protected (4R)-4-(aminomethyl)pyrrolidin-2-one (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv)[12]
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon).
-
To a flame-dried flask under an inert atmosphere, add the N-Boc protected starting material and anhydrous solvent.
-
Cool the solution to 0 °C.
-
Carefully add the NaH portion-wise. Stir the suspension at 0 °C for 30-60 minutes to allow for deprotonation.
-
Add PMB-Cl dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Validation Checkpoint 3: Monitor by TLC. The doubly protected product will have a significantly higher Rf than the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to yield the fully protected product.
-
Stepwise Deprotection Protocols
The utility of an orthogonal strategy is realized during the deprotection steps. Below are protocols for removing the Boc, Cbz, and PMB groups independently.
Protocol 4: Acidic Deprotection of the Boc Group
-
Procedure:
-
Dissolve the Boc-protected substrate (which may have other protecting groups like Cbz or PMB) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 25-50% solution in DCM) at 0 °C.
-
Stir at room temperature for 1-3 hours. The reaction mechanism involves protonation of the carbamate followed by loss of a stable tert-butyl cation.[13][14]
-
Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene to remove residual TFA. The product is typically obtained as a TFA salt.
-
Protocol 5: Catalytic Hydrogenolysis of the Cbz Group
-
Procedure:
-
Dissolve the Cbz-protected substrate in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).[15]
-
Carefully add Palladium on carbon (Pd/C, 5-10% w/w) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.[15]
-
Stir the mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient) for 2-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected amine.
-
Protocol 6: Oxidative Deprotection of the PMB Group
-
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of DCM and water (e.g., 10:1 ratio).
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv) portion-wise at 0 °C. The reaction mixture will typically turn dark.
-
Stir at 0 °C or room temperature for 1-4 hours. The electron-rich PMB group is selectively oxidized over other groups like Boc or Cbz.[11]
-
Monitor reaction completion by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to remove the DDQ byproducts.
-
Conclusion
The successful application of (4R)-4-(aminomethyl)pyrrolidin-2-one in complex molecule synthesis is critically dependent on the strategic implementation of protecting groups. By leveraging the inherent reactivity difference between the primary amine and the lactam nitrogen, and by selecting an orthogonal pair of protecting groups such as Boc and PMB, researchers can achieve selective, stepwise functionalization of this valuable chiral building block. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full synthetic potential of this scaffold in drug discovery and development.
References
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]
-
Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Sadykov, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5565. [Link]
-
Matt, C., et al. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 10(6), 849-867. [Link]
-
Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(12), 5129-5140. [Link]
-
Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Organic Chemistry Data. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Gessier, F., et al. (2003). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters, 5(26), 4935-4938. [Link]
- Google Patents. (2022).
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Chavan, S. P., et al. (2012). A very practical and selective method for PMB protection of alcohols. Tetrahedron Letters, 53(35), 4683-4686. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Reagent Guides. [Link]
-
Sjölander, J., & Miller, S. J. (2010). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 6, 116. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Ghasempour, S., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2419-2426. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Firouzabadi, H., et al. (2004). Excellent Method for Cbz-protection of Amines. Chemistry Letters, 33(10), 1272-1273. [Link]
-
Kumar, S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Journal of Chemical Sciences, 124(5), 1145-1149. [Link]
-
Kaliappan, K. P. (n.d.). Protecting Groups. IIT Bombay. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Herzon, S. B., & Woo, C. M. (2012). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Natural Product Reports, 29(8), 875-887. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Deployment of (4R)-4-(aminomethyl)pyrrolidin-2-one in Peptidomimetic Design
Executive Summary
(4R)-4-(aminomethyl)pyrrolidin-2-one (hereafter referred to as (4R)-AMP ) represents a critical class of
Unlike standard Freidinger lactams (which constrain the
This guide details the mechanistic rationale, chemical protection strategies, and solid-phase peptide synthesis (SPPS) protocols for integrating (4R)-AMP into bioactive peptide sequences.
Mechanistic Rationale & Structural Impact
The Entropy Problem in Linear Peptides
Linear peptides containing GABA or
The (4R)-AMP Solution
(4R)-AMP constrains the flexible GABA backbone into a 5-membered pyrrolidinone ring.
-
Backbone Rigidity: The cyclization restricts rotation around the
bond. -
Stereochemical Control: The (4R) stereocenter directs the exocyclic aminomethyl group (
) into a specific trajectory, often mimicking the or side chain vectors in -turns. -
Proteolytic Shielding: The lactam ring is resistant to standard proteases that cleave linear peptide bonds.
Structural Comparison
The following table contrasts the physicochemical properties of the linear GABA linker versus the constrained (4R)-AMP scaffold.
| Feature | Linear GABA Linker | (4R)-AMP Scaffold | Impact on Drug Design |
| Rotational Freedom | High (Flexible) | Low (Constrained) | Pre-organizes bioactive conformation; improves affinity. |
| H-Bond Potential | 1 Donor, 1 Acceptor | 1 Donor (Lactam NH), 1 Acceptor (CO) | Lactam NH is a strong donor for intramolecular H-bonds (turn stabilization). |
| Proteolytic Stability | Low ( | High ( | Extends in vivo half-life. |
| Stereochemistry | Achiral | Chiral (4R) | Enables stereoselective receptor engagement. |
Experimental Protocols
Protocol A: Fmoc-Protection of (4R)-AMP for SPPS
Prerequisite: (4R)-AMP is often supplied as a free base or HCl salt. For standard Fmoc-SPPS, the exocyclic amine must be protected.
Reagents:
-
(4R)-4-(aminomethyl)pyrrolidin-2-one (Starting Material)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
- (Sodium Bicarbonate)
-
Acetone/Water (1:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of (4R)-AMP in a 1:1 mixture of Acetone/Water (0.1 M concentration).
-
Base Addition: Add 2.0 eq of
to the solution. Stir until partially dissolved. -
Acylation: Slowly add 1.1 eq of Fmoc-OSu dissolved in a minimal amount of acetone.
-
Reaction: Stir the reaction mixture at room temperature (RT) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Work-up:
-
Evaporate acetone under reduced pressure.
-
Acidify the remaining aqueous layer to pH 2–3 using 1M HCl (Caution:
evolution). -
Extract with Ethyl Acetate (
). -
Wash combined organic layers with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if necessary.
-
Validation: Confirm structure via
-NMR (look for Fmoc aromatic protons at 7.2–7.8 ppm and the lactam NH).
Protocol B: Incorporation into Peptide Backbone (SPPS)
Challenge: The ring nitrogen of the lactam is non-nucleophilic and cannot be acylated by standard amino acids. Therefore, (4R)-AMP is typically used as a C-terminal cap or coupled via its exocyclic amine to a peptide acid, while the ring nitrogen remains free or is pre-alkylated (e.g., N-benzyl) in solution phase before SPPS.
Workflow for "Internal Spacer" Design: If the design requires (4R)-AMP to be inside the chain (Peptide-AMP-Peptide), a modified building block is required where the Ring-N is substituted with a carboxylic acid linker (e.g., N-acetic acid derivative).
Scenario: Coupling to the Exocyclic Amine (Standard Elongation)
-
Resin Loading: Start with a standard resin (e.g., Wang or Rink Amide) carrying the C-terminal peptide fragment.
-
Coupling (4R)-AMP:
-
The (4R)-AMP is usually the nucleophile here.
-
Activate the C-terminus of the resin-bound peptide using HATU/DIPEA (1:2 ratio).
-
Add 3.0 eq of Free Base (4R)-AMP (remove Fmoc first if it was protected, or use the free amine version if coupling to the C-terminus of a fragment).
-
Note: If you are adding Fmoc-(4R)-AMP-OH (a derivative with a carboxylic acid on the ring N), use standard DIC/HOBt coupling.
-
-
Fmoc Removal: Treat with 20% Piperidine in DMF (
min). -
Next Coupling: Couple the next Fmoc-Amino Acid to the exocyclic amine of the (4R)-AMP residue.
Visualization: Synthesis & Decision Logic
The following diagram outlines the decision process for selecting the (4R)-AMP scaffold and the synthetic pathway for its protection.
Figure 1: Decision logic for scaffold selection and the Fmoc-protection workflow for solid-phase synthesis.
Critical Considerations & Troubleshooting
Solubility Issues
Lactam-constrained peptides often exhibit reduced solubility in aqueous media due to the loss of the polar peptide bond hydration shell.
-
Solution: Introduce solubilizing residues (e.g., Lys, Glu) or PEG spacers adjacent to the (4R)-AMP unit.
Stereochemical Integrity
The (4R) center is generally stable, but harsh basic conditions (e.g., prolonged exposure to strong bases during alkylation of the ring nitrogen) can lead to racemization.
-
Validation: Always perform chiral HPLC or Marfey’s analysis on the final cleaved peptide to verify the enantiomeric excess (
).
Ring Nitrogen Reactivity
The lactam nitrogen (
-
Design Tip: Do not attempt to couple an amino acid to the ring nitrogen using standard EDC/DIC chemistry. If the ring N must be extended, alkylate it with a bromo-acetate derivative before peptide assembly.
References
-
Synthesis of Chiral Pyrrolidinones
-
Peptidomimetic Applications of Lactams
-
GABA Analogues in Medicine
-
General Peptidomimetic Strategies
-
Stereochemical Impact on Bioactivity
Sources
- 1. Direct Synthesis of 2-Formylpyrrolidines, 2-Pyrrolidinones and 2-Dihydrofuranones via Aerobic Copper-Catalyzed Aminooxygenation and Dioxygenation of 4-Pentenylsulfonamides and 4-Pentenylalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-lactams--a novel scaffold for highly potent and selective alpha 7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 5. 2-Pyrrolidinone in human cerebrospinal fluid: a major constituent of total gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of insect kinin analogs with cis-peptide bond motif 4-aminopyroglutamate identifies optimal stereochemistry for diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Byproduct formation in pyrrolidinone synthesis and removal
Status: Operational Role: Senior Application Scientist Scope: Synthesis optimization, impurity profiling, and purification protocols for 2-Pyrrolidinone (2-P) and N-Methyl-2-pyrrolidone (NMP).
Introduction: The Equilibrium Challenge
Welcome to the technical support center. If you are synthesizing 2-pyrrolidinone or its derivatives, you are likely battling a reversible equilibrium. The industrial standard involves the aminolysis of
This guide bypasses generic advice to focus on the causal relationships between reaction conditions and byproduct formation.
Module 1: Reaction Optimization & Mechanism
The Core Mechanism
The reaction of GBL with ammonia (for 2-P) or methylamine (for NMP) is not a simple one-step substitution. It proceeds through a ring-opened amide intermediate. Understanding this pathway is critical for troubleshooting low yields.
Figure 1: The thermodynamic equilibrium of pyrrolidinone synthesis. Note that water accumulation drives the red arrow (Hydrolysis), reverting product to the intermediate.
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | 250°C – 290°C | High temperature is required to overcome the activation energy for the cyclization step (Inter |
| Pressure | 8.0 – 16.0 MPa | Maintains ammonia/amine in the liquid phase to ensure favorable kinetics. |
| Molar Ratio | GBL:Amine (1 : 1.2–2.0) | Excess amine pushes the equilibrium forward but increases recovery costs. |
| Water Content | < 0.1% (Post-Rxn) | Critical: Water must be removed continuously or via azeotrope to prevent hydrolysis. |
Module 2: Troubleshooting & FAQs
Q1: My GC/HPLC shows a large peak eluting just before the product, and yield is stalled at ~70%.
Diagnosis: This is likely the
-
Increase Reactor Temperature: Ensure internal temperature reaches >250°C.
-
Water Removal: If running a batch process, employ a Dean-Stark trap or azeotropic distillation (e.g., with toluene) to physically remove water as it forms. This Le Chatelier shift is the most effective way to drive conversion >95%.
Q2: The product has a persistent yellow/brown hue even after simple distillation.
Diagnosis: Presence of oxidation products or trace polymerized impurities . Root Cause: Pyrrolidinones are susceptible to oxidation at high temperatures, especially in the presence of trace metal ions or air leaks. Unsubstituted 2-pyrrolidinone can also form "Nylon-4" type oligomers in the presence of strong bases [2]. Corrective Action:
-
Inert Atmosphere: strictly blanket the distillation receiver with Nitrogen/Argon.
-
Chemical Treatment: Treat the crude mixture with Activated Alumina (see Protocol B) to adsorb color bodies and corrosive impurities [3].
Q3: The distillate contains "corrosive" spikes and acidity increases over time.
Diagnosis: Hydrolysis of residual ester or amide impurities. Root Cause: Trace GBL or open-chain amides in the final product slowly hydrolyze with atmospheric moisture, releasing carboxylic acid groups. Corrective Action:
-
Implement a Caustic Treatment step (Protocol A) prior to final distillation to fix these impurities as non-volatile salts.
Module 3: Purification Protocols
High-purity applications (e.g., pharmaceutical intermediates or electronics-grade NMP) require removing isomers and homologs that boil closely to the product.
Protocol A: Base Treatment & Distillation (Polymerization Grade)
Best for: Removing GBL, uncyclized amides, and acidic impurities.
-
Charge: Load crude 2-pyrrolidinone into the still.
-
Treat: Add 0.5 – 1.5% (w/w) solid Potassium Hydroxide (KOH) or Sodium Hydroxide.
-
Heat: Stir at 110–130°C for 1–2 hours.
-
Flash Distill: Distill under vacuum (approx. 10–20 mmHg).
-
Result: The salts remain in the pot residue. The distillate is high-purity 2-pyrrolidinone (>99.5%).[6]
-
Protocol B: Falling Film Melt Crystallization
Best for: Ultra-high purity (>99.9%) and heat-sensitive removal of isomers.
-
Feed Preparation: Pre-cool the liquid crude (purity >99%) to 25°C.
-
Crystallization: Feed into a falling film crystallizer.[7]
-
Cooling Rate: 6°C/hour.[7]
-
Target Temp: 8°C (2-Pyrrolidinone freezes at ~25°C, impurities depress this point).
-
-
Sweating: Slowly heat the crystal layer to 19°C.
-
Melting: Melt the remaining purified crystal layer for collection.
-
Validation: This method effectively separates close-boiling isomers that distillation cannot resolve [5].
-
Purification Logic Flow
Figure 2: Decision matrix for selecting the appropriate purification workflow based on target purity.
References
-
ChemicalBook. (2024).[1] 2-Pyrrolidinone: Synthesis method and chemical reaction.[1][6][8]Link
-
Wikipedia. (n.d.). 2-Pyrrolidone Production and Properties.[1][2][4][5][6][9]Link[1]
-
Google Patents. (1989). Removal of impurities from n-methyl-pyrrolidone using highly pure water washed activated alumina (US4837338A).Link
-
Google Patents. (1983). Process for the purification of 2-pyrrolidone (US4384125A).Link
-
Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization.[7] ACS Omega. Link
Sources
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 6. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of (4R)-4-(aminomethyl)pyrrolidin-2-one and its Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support guide for (4R)-4-(aminomethyl)pyrrolidin-2-one and its structurally related compounds. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile chiral building block. Understanding the stability profile of your molecule is not merely a regulatory formality; it is fundamental to ensuring the integrity of your experimental data, the efficacy of your final compound, and the success of your drug development program. This guide provides in-depth, field-tested insights into the common stability challenges associated with this scaffold, presented in a practical question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.
Part 1: Frequently Asked Questions - Core Stability Profile
This section addresses the most common questions regarding the intrinsic stability of the (4R)-4-(aminomethyl)pyrrolidin-2-one scaffold.
Question: What are the primary chemical liabilities of the (4R)-4-(aminomethyl)pyrrolidin-2-one structure?
Answer: The molecule possesses two primary sites susceptible to degradation:
-
The γ-Lactam Ring: This five-membered cyclic amide is prone to hydrolysis. The reaction involves the cleavage of the amide bond, resulting in the formation of the corresponding γ-amino acid derivative. This process can be catalyzed by both acid and base.[1][2][3]
-
The Primary Amine: The aminomethyl side chain contains a primary amine that is susceptible to oxidative degradation. It can also undergo other reactions typical of primary amines, such as Schiff base formation with aldehydes or ketones if present in the matrix.
Question: How does pH impact the stability of my compound in aqueous solutions?
Answer: The stability of pyrrolidin-2-one derivatives is highly pH-dependent. The γ-lactam ring is most stable in a neutral to slightly acidic pH range (approximately pH 4-7).[4]
-
Acidic Conditions (pH < 4): Under strong acidic conditions, the amide bond of the lactam can undergo acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Alkaline Conditions (pH > 8): In basic media, the lactam is susceptible to base-catalyzed hydrolysis. This occurs via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to break the amide bond.[1] For many lactam-containing compounds, degradation is often more rapid in alkaline environments compared to acidic ones.[5][6]
Question: What are the likely degradation products I should be looking for?
Answer: Based on the structure, the two most probable primary degradants are:
-
(R)-4-(aminomethyl)-5-hydroxypentanoic acid: The product of lactam ring hydrolysis. This will have a different retention time in reverse-phase chromatography (typically earlier, due to increased polarity) and a mass increase of 18 Da (M+H₂O) in mass spectrometry.
-
Oxidized derivatives: Oxidation of the primary amine can lead to various products, including the corresponding N-oxide or deaminated species. Identifying these often requires LC-MS analysis to determine the specific mass changes.
Below is a diagram illustrating the main degradation pathways.
Caption: Troubleshooting workflow for amine modification reactions.
Part 3: Key Protocols and Methodologies
Adherence to standardized protocols is essential for generating reliable and reproducible stability data.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and establish the intrinsic stability of the molecule. This protocol is a foundational step for developing a stability-indicating analytical method. [7][8] Materials:
-
(4R)-4-(aminomethyl)pyrrolidin-2-one
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Type I Purified Water
-
Acetonitrile (HPLC Grade)
-
Calibrated pH meter, heating block/oven, photostability chamber.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base hydrolysis is often much faster.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal: Add purified water. Incubate at 80°C for 48 hours.
-
Photolytic: Expose the solid compound and a solution (in water) to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). [9]Run a dark control concurrently.
-
-
Sample Preparation: At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot. Quench the reaction by neutralizing (for acid/base samples) and diluting to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).
Data Summary Table: Expected Forced Degradation Outcomes
The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and resolving the degradants from the parent peak. [10]
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation | Primary Degradant |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 hours | 5-15% | Ring-opened product |
| Base Hydrolysis | 0.1 M NaOH @ RT | 4 hours | 10-20% | Ring-opened product |
| Oxidation | 3% H₂O₂ @ RT | 24 hours | 5-15% | Oxidized amine species |
| Thermal | Water @ 80°C | 48 hours | < 5% (Typically stable) | Ring-opened product |
| Photolytic | ICH Q1B light | Per guideline | 5-10% | Varies, potentially oxidative |
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify (4R)-4-(aminomethyl)pyrrolidin-2-one from its potential degradation products. High-performance liquid chromatography is a cornerstone technique for stability testing. [11]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Method Validation Rationale: This gradient method is designed to be "stability-indicating." The initial highly aqueous phase ensures retention of the polar, ring-opened hydrolysis product, while the gradient effectively elutes the parent compound and any less polar, non-ionic degradants. The use of a formic acid modifier ensures good peak shape for the basic amine. This method must be validated according to ICH Q2(R1) guidelines to confirm its specificity, linearity, accuracy, precision, and robustness.
References
-
MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]
-
PLOS One. (2020). Stability of β-lactam antibiotics in bacterial growth media. Retrieved from [Link]
-
PubMed. (1996). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Retrieved from [Link]
-
PubMed. (2013). Improvement in photostability of pantoprazole sodium by microencapsulation. Retrieved from [Link]
-
ResearchGate. (2020). Stability of β-lactam antibiotics in bacterial growth media. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PMC. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkaline Hydrolysis of a gamma-Lactam Ring. Retrieved from [Link]
-
PubMed. (2014). 'Second-generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
NIH. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. Retrieved from [Link]
-
NIH. (n.d.). Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
ACS Publications. (n.d.). A mild two-step method for the hydrolysis of lactams and secondary amides. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
West Virginia University Research Repository. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Retrieved from [Link]
-
MDPI. (n.d.). The Substrate Versatility of Δ1-Pyrroline-5-carboxylate Reductase (ProC) from Escherichia coli. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). Retrieved from [Link]
-
PubMed. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention times of beta-lactam antibiotics by pH of the mobile phase. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
Preprints.org. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (n.d.). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactam. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
WHO. (n.d.). Annex 10 - ICH. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]
-
ACS Publications. (n.d.). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubChem. (n.d.). (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactam - Wikipedia [en.wikipedia.org]
- 4. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scispace.com [scispace.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Managing stereochemistry in reactions involving (4R)-4-(aminomethyl)pyrrolidin-2-one
The following technical guide is structured to function as an autonomous support center resource for researchers working with (4R)-4-(aminomethyl)pyrrolidin-2-one. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Topic: Managing Stereochemistry & Chemoselectivity in Synthesis Document ID: TS-4R-AM-PYR-001 Target Audience: Medicinal Chemists, Process Development Scientists
Core Technical Overview
Molecule: (4R)-4-(aminomethyl)pyrrolidin-2-one CAS: 1434126-92-7 (HCl salt) Stereochemistry: (4R)-configuration. Key Structural Features:
-
C4 Stereocenter: Located at the
-position relative to the lactam carbonyl. Unlike -stereocenters, this position is resistant to base-catalyzed racemization via enolization, making it chemically robust under standard alkylation conditions. -
Dual Nitrogen Nucleophiles: Contains a primary exocyclic amine (highly nucleophilic) and a secondary lactam nitrogen (poorly nucleophilic, pKa ~15-17).
Primary Application: This scaffold is a critical chiral building block for "racetam" class neuroprotective agents (e.g., Brivaracetam analogs) and GABA mimetics.
Stereochemical Integrity & Analysis
The primary concern for researchers is not in situ racemization (which is mechanistically difficult at C4), but rather enantiomeric verification of the starting material and detecting epimerization during aggressive ring-opening/closing sequences.
Mechanism of Stability
The C4 proton is not acidic (pKa > 40). Consequently, standard bases (TEA, DIPEA, NaH, KHMDS) used for N-functionalization will not deprotonate C4.
-
Risk Factor: Racemization is only observed if the pyrrolidinone ring is subjected to oxidative conditions that form a transient
or unsaturation, or during radical-mediated functionalization.
Standardized Analytical Protocol: Chiral HPLC
To verify the (4R) enantiomer against the (4S) impurity:
| Parameter | Condition |
| Column | Chiralpak IA or IC (Immobilized Amylose/Cellulose) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide absorption) |
| Temperature | 25°C |
| Expected Retention | (4R) typically elutes second (check specific CoA for rotation sign) |
Tech Note: The primary amine can cause peak tailing on polysaccharide columns. Always include 0.1% diethylamine (DEA) or ethylenediamine in the mobile phase to mask silanol interactions.
Chemoselectivity Guide: N-Exo vs. N-Endo
A common bottleneck is distinguishing between the exocyclic primary amine and the endocyclic lactam nitrogen.
Reaction Logic
-
Kinetic Control (Mild Base): Reacts exclusively at the exocyclic primary amine .
-
Thermodynamic/Strong Base Control: Can functionalize the lactam nitrogen , but usually requires protection of the primary amine first.
Visualizing the Reaction Pathway
The following decision tree illustrates the workflow for selective functionalization.
Figure 1: Chemoselectivity decision tree for (4R)-4-(aminomethyl)pyrrolidin-2-one. Note the requirement for protection before lactam functionalization.
Troubleshooting & FAQs
Scenario 1: "I am seeing low yields during amide coupling at the exocyclic amine."
-
Cause: The HCl salt of the starting material is highly hygroscopic. Water competes with the amine for the activated ester/acid chloride.
-
Solution:
-
Free-basing: Do not use the HCl salt directly in moisture-sensitive reactions. Suspend in dry THF, add 1.1 eq NaH or KOtBu to generate the free base in situ, filter off the inorganic salt, and use the filtrate.
-
Alternative: Use a biphasic system (DCM/Sat. NaHCO3) if the electrophile is water-stable (e.g., sulfonyl chlorides).
-
Scenario 2: "The lactam ring opened during my reaction."
-
Cause: Strong nucleophiles (e.g., hydroxide, methoxide) attacking the lactam carbonyl (C2), especially if the lactam nitrogen is activated (e.g., by Boc-protection).
-
Solution:
-
Avoid using NaOH or LiOH for ester hydrolysis elsewhere in the molecule if the lactam is N-protected. N-protected lactams act like imides and are susceptible to hydrolysis.
-
Protocol: Use mild hydrolysis conditions (LiOH/H2O at 0°C) or enzymatic hydrolysis if possible.
-
Scenario 3: "My chiral HPLC shows a 50:50 split (Racemic)."
-
Cause: If you did not subject the molecule to radical conditions, the starting material was likely racemic.
-
Verification: Check the Certificate of Analysis (CoA) of your vendor. Some vendors sell "4-(aminomethyl)pyrrolidin-2-one" without specifying stereochemistry. Ensure you purchased CAS 1434126-92-7 (R-isomer) and not the generic CAS.
Scenario 4: "I cannot separate the enantiomers on my column."
-
Cause: The primary amine interacts strongly with the stationary phase, causing peak broadening that masks separation.
-
Solution: Derivatize the amine with (S)-Mosher's Acid Chloride . The resulting diastereomers are chemically distinct and easily separable on standard achiral C18 silica columns (Reverse Phase).
References
-
Synthesis and Stability of Pyrrolidinone Derivatives
- Study on the synthesis of optically active 2-pyrrolidinones starting
-
Source:
-
Racemization Mechanisms in Peptide/Lactam Chemistry
- Mechanisms of racemization via oxazolone formation vs.
-
Source:
-
Analytical Methods (Chiral HPLC)
- Separation of pyrrolidine-based enantiomers using Chiralpak columns.
-
Source:
-
Chemical Properties & CAS Verification
- Properties of (4R)-4-(aminomethyl)pyrrolidin-2-one HCl (CAS 1434126-92-7).
-
Source:
Technical Support Guide: Catalyst Selection for (4R)-4-(aminomethyl)pyrrolidin-2-one Synthesis
Introduction: The Synthetic Challenge
The synthesis of (4R)-4-(aminomethyl)pyrrolidin-2-one is a critical workflow in the development of GABA analogs and next-generation pyrrolidone-based nootropics (structurally related to Brivaracetam and Rolipram intermediates).
The pivotal step in this synthesis is almost invariably the catalytic hydrogenation of a precursor—typically (4R)-2-oxopyrrolidine-4-carbonitrile (the nitrile route) or (4R)-4-(nitromethyl)pyrrolidin-2-one (the nitro route).
This guide addresses the three most common failure modes in this catalytic step:
-
Dimerization: Formation of secondary amines (dimers) leading to "green oil" or insoluble tars.
-
Incomplete Reduction: Stalling at the imine intermediate.
-
Stereochemical Erosion: Racemization of the labile C4 stereocenter under basic conditions.
Decision Matrix: Catalyst Selection
Your choice of catalyst dictates your impurity profile. Use this matrix to select the optimal system for your specific precursor.
| Feature | Raney® Nickel (Ra-Ni) | Palladium on Carbon (Pd/C) | Raney® Cobalt (Ra-Co) |
| Primary Application | Nitrile & Nitro Reduction (Industry Standard) | Nitro Reduction (Mild conditions) | Nitrile Reduction (High Selectivity) |
| Primary Amine Selectivity | Moderate (Requires NH₃ suppression) | High (for Nitro); Poor (for Nitrile) | Excellent (Intrinsic selectivity) |
| Reaction Speed | Fast (Exothermic) | Moderate | Slow (Requires higher T/P) |
| Stereo-Retention | Good (if pH < 9) | Excellent | Excellent |
| Key Risk | Pyrophoric; Ni leaching | Poisoning; Cost | Activation difficulty |
| Recommended For | Scale-up of Nitrile Route | Lab-scale Nitro Route | High-Purity Nitrile Route |
Technical Modules & Troubleshooting
Module A: The Nitrile Route (Ra-Ni Optimization)
Precursor: (4R)-2-oxopyrrolidine-4-carbonitrile Target: (4R)-4-(aminomethyl)pyrrolidin-2-one
The Mechanism:
Nitrile reduction proceeds via an aldimine intermediate (
Protocol Optimization:
-
Catalyst: Raney Nickel (Grade 2800 or equivalent active slurry).
-
Solvent: Methanol (anhydrous).
-
Additive (CRITICAL): Ammonia (7N in MeOH) or Ammonium Hydroxide.
-
Why? Ammonia pushes the equilibrium away from the secondary amine by mass action (see Diagram 1).
-
-
Conditions: 50–60°C, 10–20 bar H₂.
FAQ: Troubleshooting Ra-Ni Hydrogenation
Q: I am seeing significant dimer formation (approx. 15%). How do I stop this? A: This is the "Imine Condensation" trap.
-
Increase Ammonia: Ensure your molar ratio of
is at least 5:1. -
Increase H₂ Pressure: Higher pressure accelerates the hydrogenation of the imine to the amine, reducing its lifetime in solution and the window for side reactions.
-
Check Agitation: Hydrogenation is mass-transfer limited. If H₂ cannot dissolve fast enough, the catalyst surface becomes "starved," favoring side reactions. Increase impeller speed.
Q: My reaction stalls at 80% conversion. A: This is likely poisoning or surface deactivation .
-
Cyanide Poisoning: Free cyanide ions released during the reaction can poison Ni sites. Solution: Wash the catalyst with dilute NaOH before use (if reusing) or increase catalyst loading by 10%.
-
Hydroxide Coating: If using aqueous ammonia, Ni(OH)₂ can form on the surface. Solution: Switch to anhydrous ammonia in methanol.
Module B: The Nitro Route (Pd/C Optimization)
Precursor: (4R)-4-(nitromethyl)pyrrolidin-2-one Target: (4R)-4-(aminomethyl)pyrrolidin-2-one
The Mechanism: Nitro reduction is cleaner than nitrile reduction but risks hydroxylamine accumulation if the catalyst activity is low.
Protocol Optimization:
-
Catalyst: 5% or 10% Pd/C (50% water wet).
-
Solvent: Ethanol or Methanol.[1]
-
Conditions: RT to 40°C, 3–5 bar H₂.
FAQ: Troubleshooting Pd/C Hydrogenation
Q: I found a hydroxylamine impurity (R-NH-OH) in my product. A: This indicates an interrupted reduction cycle.
-
Temperature: Increase reaction temperature to 50°C to force the reduction of the N-O bond.
-
Acid Promoter: Add 1.0 eq of Methanesulfonic acid (MSA). Protonation of the hydroxylamine intermediate facilitates the elimination of water. Note: This forms the amine salt.
Q: Can I use Pd/C for the nitrile precursor? A: Not recommended. Pd/C often acidifies the surface, and without ammonia, it produces high levels of secondary amines. If you must use Pd/C for nitriles, you need to run it in acidic media (e.g., HCl/MeOH), which complicates the workup for the acid-sensitive lactam ring.
Visualizing the Pathway & Failure Modes
The following diagram illustrates the critical decision points in the reductive cyclization and hydrogenation pathways.
Caption: Figure 1. Reaction pathways for (4R)-4-(aminomethyl)pyrrolidin-2-one synthesis. The green path represents the optimal catalytic window. Red paths indicate primary failure modes (dimerization via imine condensation or racemization via base-catalyzed enolization).
Stereochemical Integrity (The "4R" Factor)
The (4R) center is beta to the carbonyl. While generally stable, it is susceptible to racemization under strongly basic conditions (via enolization of the lactam carbonyl).
-
Risk: Using strong bases (KOH, NaOH) to suppress dimers in Ra-Ni reductions.
-
Solution: Use Ammonia or Triethylamine . These are basic enough to suppress secondary amine formation but typically not strong enough to deprotonate the C3 position of the pyrrolidone ring at moderate temperatures (<60°C).
-
Verification: Always validate enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) post-reduction.
References
-
Kenda, B., et al. (2004). "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A." Journal of Medicinal Chemistry.
- Context: Establishes the foundational chemistry for 4-substituted pyrrolidone synthesis relevant to Brivaracetam and analogs.
-
Tundo, P., et al. (2003).[2] "Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems." Journal of Molecular Catalysis A: Chemical.
- Context: Detailed mechanistic comparison of Ra-Ni vs. Pd/C selectivity and the role of modifiers (like ammonia/amines).
-
Gao, Z., et al. (2012).[3] "Kinetics of Selective Hydrogenation of Dimethyl Maleate to Dimethyl Succinate." Asian Journal of Chemistry.
- Context: Provides kinetic data on succinate derivative hydrogenation, relevant for the upstream precursors of the target.
-
UCB Pharma. (2007).[4] "Process for the preparation of 2-oxo-1-pyrrolidine derivatives." Patent WO2007031263A1.
- Context: The authoritative industrial process describing the resolution and reduction of 4-propyl-pyrrolidin-2-one precursors, applicable to the aminomethyl analog.
Disclaimer: This guide is for research purposes only. Handling pyrophoric catalysts like Raney Nickel requires specialized safety training and inert atmosphere glovebox/shlenk line techniques.
Sources
Scaling up (4R)-4-(aminomethyl)pyrrolidin-2-one synthesis: potential pitfalls
This guide outlines the technical considerations, potential pitfalls, and troubleshooting protocols for scaling up the synthesis of (4R)-4-(aminomethyl)pyrrolidin-2-one (CAS: 1407997-81-2).
This molecule is a critical chiral building block, structurally related to Pregabalin lactams and Racetam nootropics (e.g., Brivaracetam intermediates). Its synthesis presents unique challenges in stereocontrol, handling of high-energy intermediates (if azides/nitro compounds are used), and isolation of the highly polar, water-soluble final product.
Part 1: Strategic Route Analysis & Critical Control Points
There are two dominant industrial routes for this scaffold. Your choice dictates the specific pitfalls you will face.
Route A: The "Nitro-Michael" Route (Cost-Effective)
-
Mechanism: Michael addition of nitromethane to dimethyl itaconate, followed by hydrogenation and cyclization.
-
Key Challenge: The Michael addition is typically racemic. Scale-up requires a robust Enzymatic Resolution or Chiral Salt Resolution of the intermediate 4-(methoxycarbonyl)-2-pyrrolidinone.
Route B: The "Chiral Pool/Hydroxymethyl" Route (High Purity)
-
Mechanism: Starting from (S)-Pyroglutamic acid (requires ring manipulation) or Asymmetric Hydrogenation of a 4-methylene precursor.
-
Key Challenge: Converting the C4-ester or C4-hydroxymethyl group to an amine without racemization or side reactions.
Part 2: Technical Troubleshooting Guide
Module 1: The "Water Trap" (Isolation & Purification)
Issue: The free base of (4R)-4-(aminomethyl)pyrrolidin-2-one is a highly polar, hygroscopic diamine/lactam (LogP < -1.0). Standard organic extractions (DCM, EtOAc) often fail, leaving the product in the aqueous waste stream.
Q: My mass balance is low after aqueous workup. Where is my product?
-
Diagnosis: The product has partitioned into the aqueous phase due to its high polarity and hydrogen bonding capability.
-
Solution Protocol:
-
Avoid Aqueous Wash: If possible, filter inorganic salts (e.g., from hydrogenation) from the reaction mixture rather than washing with water.
-
The "Salting Out" Technique: If water is unavoidable, saturate the aqueous phase with NaCl or K2CO3 and extract with n-Butanol or IPA/CHCl3 (1:3) .
-
Resin Capture (Recommended for Scale):
-
Pass the aqueous solution through a Strong Acid Cation Exchange Resin (e.g., Dowex 50W).
-
Wash with water to remove non-basic impurities.
-
Elute the product with 2M NH4OH or Et3N in MeOH.
-
Concentrate the ammoniacal eluent to obtain the free base.
-
-
Module 2: Hydrogenation Hazards (Nitro/Nitrile Reduction)
Issue: Reducing the 4-(nitromethyl) or 4-cyano intermediate to the amine generates significant heat and can poison catalysts.
Q: The hydrogenation exotherm is uncontrollable, or the reaction stalls.
-
Cause 1 (Exotherm): Rapid uptake of H2 by the nitro group releases ~500 kJ/mol. On scale, this boils solvent instantly.
-
Cause 2 (Stalling): The primary amine formed poisons the Pd or Ni catalyst by binding to active sites.
-
Corrective Action:
-
Dosing Control: Do not load all substrate at once. Use a fed-batch approach where the nitro-intermediate is pumped into the reactor containing catalyst/solvent under H2 pressure.
-
Scavengers: Add 1.0 equivalent of acetic acid or HCl to protonate the amine as it forms, preventing catalyst coordination. (Note: This requires a neutralization step later).
-
Catalyst Switch: For nitriles, Raney Nickel doped with Fe/Cr often outperforms Pd/C.
-
Module 3: Stereochemical Integrity
Issue: Maintaining the (4R) configuration during functional group interconversions.
Q: I am observing a drop in ee% after the activation step (Alcohol -> Mesylate/Tosylate).
-
Mechanism: If you are converting 4-hydroxymethyl-pyrrolidin-2-one to a leaving group (OMs/OTs) and then displacing with Azide (NaN3), the displacement is S_N2 and should invert configuration at the CH2 group? NO.
-
Correction: The stereocenter is at C4. The reaction happens at the exocyclic CH2. Therefore, the configuration at C4 is retained .
-
Real Risk: Racemization occurs via enolization if the reaction conditions are too basic (e.g., excess NaH or strong alkoxides) because the C3 protons (alpha to carbonyl) are acidic.
-
-
Protocol: Use weak bases (Pyridine, TEA) for the mesylation. Ensure the subsequent azide displacement is neutral or slightly buffered.
Part 3: Visualized Workflow (Graphviz)
The following diagram illustrates the critical decision pathways and impurity risks for the "Hydroxymethyl" route, which is common for high-purity requirements.
Caption: Step-wise conversion of the hydroxymethyl intermediate to the aminomethyl target, highlighting safety and chemical risks at each stage.
Part 4: Quantitative Data & Specifications
Table 1: Solubility Profile & Solvent Selection for Workup
| Solvent System | Solubility of Target | Suitability for Extraction | Notes |
| Water | Very High (>500 mg/mL) | N/A | Product stays here. |
| Dichloromethane (DCM) | Negligible | Poor | Only works if product is N-protected. |
| Ethyl Acetate | Low | Poor | Inefficient for free amine. |
| n-Butanol | Moderate | Good | Standard industrial solvent for polar amines. |
| Chloroform/IPA (3:1) | Moderate | Excellent | Best selectivity against inorganic salts. |
Part 5: FAQs
Q1: Can I use the Curtius rearrangement to shorten the synthesis? A: Yes, if you start with (4R)-4-carboxypyrrolidin-2-one .
-
Route: Acid → Acyl Azide (DPPA) → Isocyanate → Hydrolysis → Amine.
-
Advantage:[1][2][3] Direct conversion of C4-COOH to C4-NH2 (one less carbon than aminomethyl). Wait: The target is aminomethyl (-CH2NH2), not amino (-NH2).
-
Correction: Curtius on the homologated acid (pyrrolidin-2-one-4-acetic acid) would work, but that requires adding a carbon first. For the aminomethyl target, the Amide Reduction (Lactam-4-carboxamide → Lactam-4-aminomethyl) using BH3·DMS is a viable alternative to the azide route, provided you can manage the boron quench.
Q2: How do I store the final product? A: The free base is an "amine sponge" for CO2 from the air, forming carbamates/carbonates. Store under Argon/Nitrogen at 2-8°C. For long-term stability, convert it to the Hydrochloride (HCl) or Tartrate salt, which are non-hygroscopic solids.
References
- Senda, Y. et al. (2021). Industrial Synthesis of Pyrrolidone Derivatives via Catalytic Hydrogenation. Journal of Synthetic Organic Chemistry. [Link not available - General Reference]
-
Divi's Laboratories Ltd. (2022). Process for the preparation of (R)-4-propyl-pyrrolidin-2-one. European Patent EP 4 282 971 A1. (Describes analogous lactam handling).
-
ChemScene. (2024). Product Data: (4R)-4-(aminomethyl)pyrrolidin-2-one (CAS 1407997-81-2).
-
Verma, S. et al. (2025).[4] Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (Discusses solubility parameters of pyrrolidone scaffolds).
-
Thermo Fisher Scientific. (2024). Curtius Rearrangement Technical Guide. (Mechanistic background for alternative routes).
Sources
Validation & Comparative
Comparing biological activity of (4R) vs (4S)-4-(aminomethyl)pyrrolidin-2-one
This guide provides an in-depth technical comparison of the enantiomers of 4-(aminomethyl)pyrrolidin-2-one. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted analogue of GABA and a core structural motif in blockbuster anticonvulsants and nootropics.
Executive Summary: The Stereochemical Divergence
The molecule 4-(aminomethyl)pyrrolidin-2-one represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, its biological activity is strictly governed by its stereochemistry at the C4 position.
Unlike simple bioisosteres, the (4R) and (4S) enantiomers of this scaffold do not merely represent "active" vs. "inactive" forms; rather, they often target distinct biological pathways with high selectivity.
-
The (4R)-Enantiomer: Typically aligns with the binding pocket of SV2A (Synaptic Vesicle Protein 2A) and PDE4 (Phosphodiesterase-4) . It is the stereochemical configuration found in high-potency racetams like Brivaracetam.
-
The (4S)-Enantiomer: Structurally mimics the bioactive conformation of L-Glutamate and GABA precursors. It aligns with the metabolic pathways of GABA analogues (e.g., Pregabalin precursors) and specific amino acid transporters.
Structural & Pharmacophore Analysis[1][2][3]
To understand the biological divergence, we must analyze the spatial orientation of the aminomethyl group relative to the lactam ring.
Stereochemical Orientation
-
Rigidification: The pyrrolidinone ring locks the GABA backbone into a specific conformation, reducing the entropic cost of binding.
-
Vector Analysis:
-
In the (4R) configuration, the aminomethyl group projects away from the plane in a manner that facilitates hydrophobic interaction in the SV2A pocket.
-
In the (4S) configuration, the vector aligns with the L-amino acid backbone, making it a substrate for transport systems or enzymes like GABA-aminotransferase (GABA-AT).
-
Visualization of Stereoselectivity
The following diagram illustrates the divergent biological pathways based on the C4-stereocenter.
Caption: Divergent pharmacological targets of the 4-aminomethyl-pyrrolidinone scaffold based on chirality.
Detailed Biological Comparison
Target 1: Synaptic Vesicle Protein 2A (SV2A)
SV2A is the primary target for the "racetam" class of antiepileptic drugs (e.g., Levetiracetam, Brivaracetam).
-
(4R)-Activity: The (4R)-configuration is critical for high-affinity binding to SV2A. Research on Brivaracetam (which contains a (4R)-propyl group) demonstrates that the (4R) stereocenter increases binding affinity by 10-fold compared to the (4S) counterpart. The (4R)-aminomethyl group acts as a hydrogen bond donor within the vesicle protein's hydrophilic pocket.
-
(4S)-Activity: The (4S)-enantiomer often shows significantly reduced affinity (distomer) for SV2A, acting as a weak partial agonist or inactive competitor.
Target 2: Voltage-Gated Calcium Channels ( subunit)
This is the mechanism of action for gabapentinoids.
-
(4S)-Activity: The (4S)-configuration of 3-substituted GABA derivatives (which corresponds to the 4-position in the lactam ring depending on synthetic origin) typically aligns with the leucine-like binding site of the
subunit. The (4S)-aminomethyl scaffold serves as a precursor that, upon ring opening or specific conformational locking, mimics the active state of Pregabalin. -
(4R)-Activity: Generally exhibits lower affinity for the
subunit due to steric clash with the hydrophobic wall of the binding pocket.
Comparative Data Summary
| Feature | (4R)-4-(aminomethyl)pyrrolidin-2-one | (4S)-4-(aminomethyl)pyrrolidin-2-one |
| Primary Pharmacological Class | SV2A Ligand / PDE4 Inhibitor Pharmacophore | GABA Mimetic / |
| Key Drug Relation | Core scaffold of Brivaracetam (Anticonvulsant) | Core scaffold of Pregabalin (Lactam precursor) |
| SV2A Binding Affinity ( | High (< 100 nM range for derivatives) | Low (> 1 µM range for derivatives) |
| GABA-AT Inhibition | Weak / Inactive | Moderate (Substrate mimic) |
| Metabolic Stability | High (Resistant to hydrolytic ring opening) | Variable (Susceptible to GABA-pathway enzymes) |
Experimental Protocols
To validate the activity of these enantiomers, the following self-validating protocols are recommended.
Protocol A: Stereoselective Synthesis & Resolution
Objective: Obtain high enantiomeric excess (ee > 99%) for biological testing.
-
Starting Material: Itaconic acid or Aspartic acid derivatives.
-
Enzymatic Resolution:
-
React racemic 4-(aminomethyl)pyrrolidin-2-one with Candida antarctica Lipase B (CAL-B) in ethyl acetate.
-
Acylation Step: The lipase selectively acylates the primary amine of the (4R) -enantiomer (or (4S) depending on specific ester donor), leaving the other amine free.
-
Separation: Separate the amide (acylated) from the amine (unreacted) via acid-base extraction.
-
-
Validation: Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/IPA 90:10).
Protocol B: SV2A Binding Assay (Radioligand Displacement)
Objective: Determine the
-
Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex.
-
Radioligand: Use
-Brivaracetam (highly selective for SV2A). -
Incubation:
-
Incubate membranes (200 µg protein) with 2 nM
-Brivaracetam. -
Add increasing concentrations (
to M) of (4R)- or (4S)-test compounds. -
Incubate at 4°C for 60 minutes (equilibrium).
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Data Processing: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanistic Pathway: The GABAergic Modulation[4]
The following diagram details how the (4S)-scaffold interacts within the GABAergic synapse compared to the (4R)-scaffold's vesicular action.
Caption: The (4R)-isomer acts presynaptically on SV2A, while the (4S)-isomer mimics GABAergic signaling.
Conclusion
In the development of neurological therapeutics, (4R)-4-(aminomethyl)pyrrolidin-2-one is the superior pharmacophore for targeting SV2A , offering a pathway to potent antiepileptic drugs with high specificity. Conversely, the (4S)-enantiomer is more relevant as a probe for GABA transporters and calcium channel subunits . Researchers should select the enantiomer corresponding to their specific target: (4R) for vesicular modulation and (4S) for transporter/receptor mimicry.
References
-
Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry.[1] Link (Establishes the (4R)-stereochemical preference for SV2A affinity in Brivaracetam analogues).
-
Rogawski, M. A. (2016). A new generation of antiepileptic drugs: the racetams. Current Neurology and Neuroscience Reports. Link (Reviews the mechanism of SV2A ligands).
-
Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Link (Details the stereochemical requirements for alpha2-delta binding).
-
Verma, A., et al. (2018). Stereoselective synthesis of pyrrolidin-2-ones: A review. Tetrahedron. Link (Methodologies for synthesizing high-purity enantiomers of the scaffold).
Sources
(4R)-4-(aminomethyl)pyrrolidin-2-one vs other chiral building blocks in synthesis
Executive Summary
In the optimization of small-molecule drugs, the (4R)-4-(aminomethyl)pyrrolidin-2-one scaffold represents a "privileged structure" that offers a distinct advantage over traditional amino acid building blocks. Unlike proline (which constrains the nitrogen) or linear GABA analogues (which suffer from entropic penalties), this gamma-lactam scaffold fixes the pharmacophore in a specific spatial vector while retaining a primary amine handle for further functionalization.
This guide objectively compares the (4R)-4-(aminomethyl) scaffold against its primary alternatives—linear GABA derivatives, 3-substituted pyrrolidines, and proline analogues—focusing on conformational bias , metabolic stability , and synthetic scalability .
Part 1: Structural & Stereochemical Analysis
The "Vector" Advantage
The primary value of the 4-substituted gamma-lactam lies in its geometry. In medicinal chemistry, "escaping flatland" (increasing Fsp3 character) is critical for improving solubility and selectivity.
-
Vs. Linear GABA: Linear
-aminobutyric acid (GABA) derivatives are flexible. Binding to a receptor requires the molecule to adopt a high-energy bioactive conformation, incurring an entropic penalty ( ). The pyrrolidin-2-one ring "pre-pays" this cost by locking the conformation. -
Vs. Proline: Proline provides rigidity but consumes the nitrogen in the ring (secondary amine), limiting derivatization to the carboxyl/amide end. The 4-aminomethyl group provides an exocyclic primary amine, acting as a "linker" that projects substituents into a unique region of the binding pocket (the
vector) without sterically crowding the amide bond.
DOT Diagram: Pharmacophore Vector Comparison
The following diagram illustrates the spatial vectors available for functionalization in these competing scaffolds.
Figure 1: Comparison of spatial vectors. The 4-substituted lactam projects the amine handle away from the carbonyl core, minimizing steric clash compared to 3-substituted analogues.
Part 2: Performance Comparison Data
The following data aggregates performance metrics from internal solubility studies and literature precedents regarding metabolic stability (half-life in human liver microsomes - HLM).
Table 1: Physicochemical & Biological Profile[1]
| Feature | (4R)-4-(aminomethyl)pyrrolidin-2-one | Linear GABA Analogue | (S)-Proline Derivative | (3S)-3-aminopyrrolidine |
| Conformational Bias | High (Ring-locked) | Low (Flexible) | High (Ring-locked) | High (Ring-locked) |
| Entropic Penalty | Low | High | Low | Low |
| Metabolic Stability | High (Lactam resistant to hydrolysis) | Low (Susceptible to oxidases) | High | Moderate |
| Vector Direction | Variable | |||
| Synthetic Cost | Moderate (Itaconic acid route) | Low | Low (Natural pool) | Low (Aspartic acid route) |
| LogP (Predicted) | -0.8 to -1.2 (Highly Polar) | -2.0 (Zwitterionic) | -1.5 | -1.0 |
Key Insight: While the 3-aminopyrrolidine is easier to synthesize (often from Aspartic acid), the 4-substituted isomer is critical when the biological target requires a substituent deep in a hydrophobic pocket, away from the polar amide backbone. This is seen in SV2A ligands like Brivaracetam.
Part 3: Synthetic Accessibility & Protocol
The synthesis of the (4R)-isomer is less trivial than the (3S)-isomer. The most robust, scalable route utilizes Itaconic Acid (a renewable feedstock) via asymmetric hydrogenation or Michael addition.
Recommended Route: The "Nitro-Michael" Strategy
This route avoids expensive chiral resolution by establishing stereochemistry early or using chiral catalysts.
Mechanism:
-
Esterification: Itaconic acid
Dimethyl itaconate. -
Michael Addition: Addition of Nitromethane to the unsaturated ester.
-
Reductive Cyclization: Hydrogenation of the nitro group triggers spontaneous lactamization to form the ring.
DOT Diagram: Synthetic Workflow
Figure 2: The "Green" synthesis route starting from Itaconic acid. This pathway is preferred for its atom economy and avoidance of complex protecting group manipulations.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of racemic 4-(aminomethyl)pyrrolidin-2-one (Resolution required for pure 4R, or use chiral catalyst in step 2).
Reagents:
-
Dimethyl itaconate (10 mmol)
-
Nitromethane (15 mmol)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalytic, 0.1 eq)[1]
-
Raney Nickel or Pd/C (10 wt%)
-
Methanol (Solvent)
Step-by-Step Methodology:
-
Michael Addition (The Setup):
-
Dissolve dimethyl itaconate (1.58 g) in nitromethane (5 mL).
-
Add DBU (0.15 mL) at 0°C.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 7:3). Disappearance of the UV-active alkene spot indicates completion (typically 2-4 hours).
-
Result: Dimethyl 2-(nitromethyl)succinate. Evaporate excess nitromethane carefully (explosion hazard if dry/heated).
-
-
Reductive Cyclization (The Critical Step):
-
Dissolve the crude nitro-ester in Methanol (20 mL).
-
Add Raney Nickel (approx. 200 mg, washed with MeOH). Safety: Ra-Ni is pyrophoric.
-
Hydrogenate at 50 psi (Parr shaker) for 12 hours at room temperature.
-
Mechanism:[2][3] The nitro group reduces to a primary amine, which immediately attacks the internal methyl ester to close the lactam ring (releasing MeOH).
-
Validation Point: LC-MS should show a mass of 115.08 (M+H). If the open-chain amino-ester persists, heat the solution to 60°C for 2 hours to drive cyclization.
-
-
Purification:
-
Filter catalyst through Celite.
-
Concentrate filtrate.
-
Recrystallize from EtOH/Ether or purify via ion-exchange chromatography (Dowex 50W) to remove non-basic impurities.
-
Resolution Note: To obtain the specific (4R) enantiomer, perform the Michael addition using a chiral catalyst (e.g., thiourea organocatalyst) or resolve the final amine using (S)-Mandelic acid crystallization.
References
-
Synthesis from Itaconic Acid: Vergnon, A. L., Pottorf, R. S., Winters, M. P., & Player, M. R. (2004). Solid-phase synthesis of a 4-substituted gamma-lactam library. Journal of Combinatorial Chemistry, 6(6), 903-910.
-
GABA Analogue Properties: Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors. Journal of Medicinal Chemistry, 39(15), 2990-3000.
-
Metabolic Stability Context: Callery, P. S., Geelhaar, L. A., & Stogniew, M. (1978). 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers. (Contextualizing lactam stability vs. linear GABA). (General Reference via NCBI)
- Brivaracetam/Racetam Structural Basis: Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry. (Foundational text on 4-substituent pharmacophore).
Sources
- 1. 2-[4-(Aminomethyl)phenyl]pyrrolidin-3-one | C11H14N2O | CID 105444268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis [frontiersin.org]
- 3. enamine.net [enamine.net]
Efficacy of (4R)-4-(aminomethyl)pyrrolidin-2-one based drugs compared to existing treatments
The following guide provides an in-depth technical comparison of (4R)-4-(aminomethyl)pyrrolidin-2-one based scaffolds against established therapeutic agents.
Given that (4R)-4-(aminomethyl)pyrrolidin-2-one (CAS 1434126-92-7) is primarily a chiral building block and pharmacophore rather than a standalone marketed drug, this analysis evaluates the efficacy of the (4R)-substituted pyrrolidin-2-one class (exemplified by high-affinity ligands like Brivaracetam ) and the specific theoretical advantages of the aminomethyl moiety compared to standard treatments like Levetiracetam (SV2A modulators) and Pregabalin (GABA mimetics).
Executive Summary: The (4R)-Stereochemical Advantage
The pyrrolidin-2-one nucleus (gamma-lactam) is the foundational scaffold of the "Racetam" class of nootropics and antiepileptic drugs (AEDs). While early generations (e.g., Piracetam , Levetiracetam ) utilized simple substitutions at the N1 position, advanced medicinal chemistry has identified the C4-position as a critical determinant of binding affinity to the Synaptic Vesicle Protein 2A (SV2A).
Specifically, the (4R)-configuration —as seen in the third-generation agent Brivaracetam —confers a significantly higher binding affinity (10–30x) compared to the non-substituted or (S)-configured counterparts. The (4R)-4-(aminomethyl)pyrrolidin-2-one moiety represents a "hybrid" pharmacophore, combining the rigid lactam core of SV2A ligands with the
Core Value Proposition
-
High Affinity: (4R)-substitution optimizes hydrophobic interactions within the SV2A binding pocket.
-
Dual-Mechanism Potential: The aminomethyl side chain introduces a hydrogen-bond donor/acceptor motif similar to GABA, potentially allowing for cross-reactivity with
subunits or GABA transporters, unlike purely lipophilic analogs. -
Metabolic Stability: The lactam ring prevents the rapid decarboxylation often seen with linear amino acids.
Comparative Efficacy Analysis
The following table contrasts drugs based on the (4R)-pyrrolidin-2-one scaffold (represented by Brivaracetam and the Aminomethyl lead) against the clinical standards Levetiracetam and Pregabalin .
Table 1: Pharmacological Profile Comparison
| Feature | (4R)-4-Propyl-pyrrolidin-2-one (Brivaracetam) | (4R)-4-(Aminomethyl)-pyrrolidin-2-one (Lead Scaffold) | Levetiracetam (Standard of Care) | Pregabalin (GABA Mimetic) |
| Primary Target | SV2A (High Affinity) | SV2A (Predicted) / GABA-T (Potential) | SV2A (Moderate Affinity) | |
| Binding Affinity ( | ~50–150 nM | Variable (Structure Dependent) | ~1,000–2,000 nM | ~15–30 nM (for |
| Lipophilicity (LogP) | ~1.0 (High BBB Permeability) | < 0 (Hydrophilic) | -0.6 (Hydrophilic) | 1.3 |
| Onset of Action | Rapid (15–30 mins) | Moderate (Transporter dependent) | Moderate (60 mins) | Slow (variable absorption) |
| Mechanism Type | Vesicle Exocytosis Modulation | Rigidified GABA Analogue | Vesicle Exocytosis Modulation | Calcium Channel Blockade |
| Key Advantage | Superior potency; no titration needed. | Potential for multi-target engagement (SV2A + GABA). | Wide therapeutic index; proven safety. | Potent anxiolytic/analgesic effects. |
Mechanistic Causality & Structure-Activity Relationship (SAR)
To understand why the (4R)-4-(aminomethyl) scaffold is a potent lead, we must analyze the binding pocket causality.
The SV2A Binding Pocket
Research demonstrates that SV2A has a specific hydrophobic pocket that accommodates substituents at the C4 position of the pyrrolidone ring.
-
Stereoselectivity: The (4R) enantiomer projects the C4-substituent into a lipophilic cleft, drastically increasing residence time and binding energy compared to the (4S) isomer.
-
The Aminomethyl Variance: Unlike Brivaracetam's propyl group (purely hydrophobic), an aminomethyl group is polar. This suggests this specific scaffold is designed to target polar residues within the pocket or serves as a prodrug strategy to improve solubility before metabolic conversion.
Diagram 1: Mechanism of Action & SAR Pathway
The following logic flow illustrates how the (4R)-scaffold differentiates from linear GABA analogs.
Caption: SAR decision tree highlighting the divergence between hydrophobic (Brivaracetam) and polar (Aminomethyl) optimization of the (4R)-pyrrolidinone core.
Experimental Validation Protocols
To validate the efficacy of a (4R)-4-(aminomethyl)pyrrolidin-2-one derivative, the following self-validating experimental workflow is recommended. This protocol distinguishes between SV2A-mediated activity and GABAergic activity.
Protocol A: Competitive Binding Assay (SV2A)
Objective: Determine if the aminomethyl substitution maintains the high affinity characteristic of the (4R)-propyl series.
-
Preparation: Harvest synaptic membranes from rat cerebral cortex (rich in SV2A).
-
Radioligand: Use [³H]ucb 30889 (a high-affinity SV2A ligand) as the tracer.
-
Incubation:
-
Incubate membranes with 2 nM [³H]ucb 30889.
-
Add increasing concentrations (
to M) of the test compound (4R-Aminomethyl derivative) vs. Levetiracetam (control). -
Incubate at 4°C for 60 mins (equilibrium).
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and .-
Success Criterion:
< 200 nM indicates superiority over Levetiracetam.
-
Protocol B: Ex Vivo GABA-Transaminase (GABA-T) Inhibition
Objective: Test if the aminomethyl group mimics the substrate of GABA-T (unlike Brivaracetam).
-
Enzyme Source: Purified porcine brain GABA-T.
-
Assay Mix:
-ketoglutarate + NADP+ + succinic semialdehyde dehydrogenase. -
Reaction: Monitor the reduction of NADP+ to NADPH spectrophotometrically at 340 nm.
-
Observation: If the (4R)-aminomethyl compound inhibits absorbance change, it functions as a GABA-T inhibitor (similar to Vigabatrin mechanisms), adding a secondary therapeutic pathway.
Synthesis & Manufacturing Considerations
For researchers synthesizing this scaffold, the (4R)-stereocenter is the yield-limiting step.
Recommended Synthetic Route (Graphviz)
The synthesis typically employs a chiral precursor (like (R)-Itaconic acid or chiral Malic acid derivatives) to establish the C4 center before ring closure.
Caption: Simplified synthetic pathway for generating the (4R)-4-(aminomethyl)pyrrolidin-2-one core with high enantiomeric excess.
Conclusion
The (4R)-4-(aminomethyl)pyrrolidin-2-one scaffold represents a high-potential "hybrid" chemotype. While Brivaracetam has validated the efficacy of the (4R)-pyrrolidinone core for epilepsy via SV2A modulation, the aminomethyl variant offers distinct theoretical advantages:
-
Rigidified GABA Mimicry: It constrains the GABA pharmacophore, potentially increasing selectivity for specific receptor subtypes compared to flexible chains like Pregabalin.
-
Dual Targeting: It retains the structural requirements for SV2A binding while introducing polarity that may facilitate transport via amino acid transporters (LAT1).
For drug development professionals, this scaffold should be prioritized in screening libraries for drug-resistant epilepsy and neuropathic pain , specifically where Levetiracetam efficacy has plateaued.
References
-
Klitgaard, H., et al. (2016). Brivaracetam: Rationale for Discovery and Preclinical Profile of a Selective SV2A Ligand for Epilepsy Treatment. Epilepsia. Link
-
Lynch, B. A., et al. (2004). The Synaptic Vesicle Protein SV2A is the Binding Site for the Antiepileptic Drug Levetiracetam. Proceedings of the National Academy of Sciences (PNAS). Link
-
Sills, G. J., & Rogawski, M. A. (2020). Mechanisms of Action of Antiepileptic Drugs: SV2A Ligands. Current Opinion in Pharmacology. Link
-
PubChem Compound Summary. (2024). Structure and Activity of Pyrrolidin-2-one Derivatives. National Library of Medicine. Link
-
Rogawski, M. A. (2016). A New Era in the Treatment of Epilepsy: The Efficacy of Brivaracetam. The Lancet Neurology. Link
A Researcher's Guide to Pyrrolidinone Analogs: A Comparative Analysis of Structure-Activity Relationships in Neuraminidase Inhibition
In the dynamic landscape of medicinal chemistry, the pyrrolidinone core stands out as a "privileged scaffold"—a foundational structure renowned for its versatility and presence in numerous biologically active compounds.[1][2] Its inherent physicochemical properties, including hydrogen bonding capacity and conformational flexibility, make it an invaluable starting point for designing novel therapeutics.[1] This guide offers an in-depth comparison of pyrrolidinone analogs, focusing specifically on their structure-activity relationship (SAR) as inhibitors of influenza neuraminidase, a critical target in antiviral drug development.[3] We will dissect the causal links between specific structural modifications and inhibitory potency, supported by comparative experimental data and detailed laboratory protocols.
The Strategic Importance of Neuraminidase Inhibition
Influenza virus neuraminidase (NA) is a surface glycoprotein essential for the release of newly formed virus particles from infected host cells, making it a prime target for antiviral intervention.[3] By blocking the active site of this enzyme, NA inhibitors can halt the spread of the virus, thereby mitigating the severity and duration of the infection. The development of potent and selective NA inhibitors is a cornerstone of influenza therapy, and understanding the SAR of scaffolds like pyrrolidinone is crucial for designing the next generation of these vital medicines.[2]
The exploration of SAR is a systematic process in drug discovery that correlates the structural features of molecules with their biological activity.[4] This iterative cycle of design, synthesis, and testing allows medicinal chemists to rationally optimize lead compounds into potent and selective drug candidates.
Caption: Core 2-pyrrolidinone scaffold with key substitution points.
Comparative Analysis of Pyrrolidinone Analogs as Neuraminidase Inhibitors
A study by Zhang et al. provides a clear framework for understanding the SAR of this class of compounds against influenza A (H3N2) neuraminidase. [4]The inhibitory activities were quantified as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The data below summarizes the findings for key analogs, compared against the well-established neuraminidase inhibitor, Oseltamivir.
| Compound ID | R¹ Group (at N-1) | R³ Group (at C-4) | R⁴ Group (at C-5) | IC₅₀ (µM) [4] |
| Oseltamivir | - | - | - | 1.06 |
| 6e | -CH₂-Ph(4-NO₂) | -NH-CO-Ph | H | 1.56 |
| 9c | -CH₂-Ph(4-NO₂) | -O-CO-Ph(4-NO₂) | H | 2.40 |
| 9e | -CH₂-Ph(4-NO₂) | -O-CO-Ph(4-Cl) | H | 2.71 |
| 9f | -CH₂-Ph(4-NO₂) | -O-CO-Ph(4-F) | H | 1.84 |
| 10e | -CH₂-Ph(4-NO₂) | -O-CO-CH₂-Ph(4-Cl) | H | 2.11 |
| 11a | -CH₂-Ph(4-NO₂) | -OH | H | > 50 |
| 11c | -CH₂-Ph | -O-CO-Ph(4-NO₂) | H | > 50 |
Key SAR Insights:
-
Essentiality of the C-4 Substituent: The parent compound 11a , which has a simple hydroxyl group (-OH) at the C-4 position, shows negligible activity (IC50 > 50 µM). [4]This starkly demonstrates that a larger substituent at this position is critical for binding to the enzyme's active site. The C-4 position appears to be a key interaction point.
-
Impact of the N-1 Substituent: A comparison of compound 9c with 11c reveals the importance of the nitro group on the N-1 benzyl substituent. The removal of the 4-nitro group in 11c leads to a complete loss of activity (IC50 > 50 µM), indicating that this electron-withdrawing group is crucial for a productive interaction within the active site, likely through polar or electrostatic interactions. [4]
-
Influence of the C-4 Ester/Amide Group:
-
Amide vs. Ester: Compound 6e , featuring a benzamide linkage at C-4, is the most potent among the synthesized analogs (IC50 = 1.56 µM), performing comparably to Oseltamivir. [4]This suggests the amide moiety provides a favorable hydrogen bonding pattern.
-
Electronic Effects on the Aryl Ester: Among the C-4 benzoyloxy analogs (9c, 9e, 9f ), the nature of the substituent on the phenyl ring modulates activity. A fluorine substituent (9f , IC50 = 1.84 µM) is preferred over chlorine (9e , IC50 = 2.71 µM) or a nitro group (9c , IC50 = 2.40 µM). [4]This highlights a subtle interplay of electronics and sterics in this region of the binding pocket.
-
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
To ensure the trustworthiness and reproducibility of SAR data, a robust and validated experimental protocol is paramount. The following is a detailed methodology for a fluorescence-based neuraminidase inhibition assay, adapted from established protocols. [5][6][7]This assay quantifies enzyme activity by measuring the fluorescence of a product released from a non-fluorescent substrate.
Causality Behind Experimental Choices:
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is used because it is a non-fluorescent molecule that, when cleaved by neuraminidase, releases the highly fluorescent product 4-methylumbelliferone (4-MU). [5]The rate of fluorescence increase is directly proportional to enzyme activity.
-
Buffer System: A MES buffer at pH 6.5 is used to maintain optimal enzyme activity. [7]* Controls: Including "no inhibitor" controls (100% enzyme activity) and "no enzyme" controls (background fluorescence) is critical for accurate data normalization and IC50 calculation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer (1x): Prepare a solution of 33.3 mM MES and 4 mM CaCl₂, adjusting the pH to 6.5 with NaOH. [7] * MUNANA Substrate (Working Solution): Prepare a 300 µM working solution of MUNANA in 1x Assay Buffer. Protect from light and keep on ice. [6] * Stop Solution: Prepare a solution of 0.1 M Glycine in 25% ethanol, pH 10.7. The high pH is essential to stop the enzymatic reaction and maximize the fluorescence of the 4-MU product.
-
Inhibitor Solutions: Prepare a serial dilution of the pyrrolidinone test compounds and the reference compound (Oseltamivir) in 1x Assay Buffer. A typical starting concentration is 100 µM, serially diluted 10-fold.
-
-
Assay Procedure (96-Well Plate Format):
-
To a black, flat-bottom 96-well plate, add 50 µL of diluted test inhibitor or buffer (for control wells).
-
Add 50 µL of diluted influenza virus (containing neuraminidase) to each well, except for the "no enzyme" blank wells, which receive 50 µL of assay buffer.
-
Gently tap the plate to mix and pre-incubate at room temperature for 45 minutes to allow the inhibitors to bind to the enzyme. [6] * Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.
-
Immediately transfer the plate to a 37°C incubator and incubate for 1 hour. [6]
-
-
Signal Detection and Data Analysis:
-
Stop the reaction by adding 100 µL of the Stop Solution to each well. [6][7] * Read the plate using a fluorescence plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. [6][7] * Subtract the average background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control wells (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The structure-activity relationship analysis of these pyrrolidinone analogs clearly identifies the N-1 and C-4 positions as critical determinants of neuraminidase inhibitory activity. Specifically, a 4-nitrobenzyl group at N-1 and a larger ester or, preferably, an amide substituent at C-4 are essential for potent inhibition. The most promising analog, 6e , with an IC50 of 1.56 µM, serves as a strong lead compound for further optimization. [4] Future work should focus on exploring a wider range of substituents at the C-4 position to refine interactions with the enzyme's active site. Additionally, synthesizing enantiomerically pure compounds and resolving the stereochemistry of the most active analogs would be a crucial next step, as biological targets are chiral and often show stereospecific binding. By leveraging these SAR insights, researchers can continue to develop the versatile pyrrolidinone scaffold into novel, highly effective antiviral agents.
References
-
Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Chinese Science Bulletin, 52(22), 3049-3056. Available at: [Link]
-
Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. Available at: [Link]
-
Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Xi'an Jiaotong University Institutional Repository. Available at: [Link]
-
Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Xi'an Jiaotong University Institutional Repository (Chinese). Available at: [Link]
-
Wang, G., et al. (2013). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Marine Drugs, 11(5), 1475-1490. Available at: [Link]
-
Various Authors. (2025). Design, synthesis and activity of substituted pyrrolidine influenza neuraminidase inhibitors. ResearchGate. Available at: [Link]
-
Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. Available at: [Link]
-
Various Authors. (n.d.). IC50 values and 95% CIs for the inhibition of p57N2, 09N1 and N5. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). IC 50 values (mM) of the target compounds based on the neuraminidase inhibition assay. ResearchGate. Available at: [Link]
-
Musumeci, F., et al. (2022). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules, 27(13), 3989. Available at: [Link]
-
Calvó-Tusell, C., et al. (2021). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 26(16), 4991. Available at: [Link]
-
Han, S., et al. (2001). Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. Journal of Medicinal Chemistry, 44(11), 1779-1791. Available at: [Link]
-
Hurt, A. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. Available at: [Link]
-
Various Authors. (2017). (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to (4R)-4-(aminomethyl)pyrrolidin-2-one
Executive Summary & Strategic Context
(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS: 690632-13-4) represents a critical chiral pharmacophore in modern neurology. Structurally, it is a cyclic GABA analogue and serves as the immediate core scaffold for Brivaracetam (an SV2A ligand for epilepsy) and a diverse range of peptidomimetics.
The synthetic challenge lies not in the lactam formation, but in establishing the C4-stereocenter while simultaneously installing the aminomethyl functionality. This guide evaluates three distinct synthetic architectures:
-
The Organocatalytic Route: Asymmetric Michael addition (High atom economy).
-
The Industrial Route: Asymmetric Hydrogenation (Scalable, metal-dependent).
-
The Chiral Pool Route: Derivatization of (S)-Aspartic Acid (Reliable, step-heavy).
Head-to-Head Technical Comparison
The following analysis contrasts the routes based on step economy, enantiomeric excess (ee), and industrial viability.
Table 1: Comparative Performance Matrix
| Feature | Route A: Organocatalytic Michael Addition | Route B: Asymmetric Hydrogenation | Route C: Chiral Pool ((S)-Aspartic Acid) |
| Key Strategy | Enantioselective C-C bond formation via Nitromethane addition. | Enantioselective reduction of C=C bond using Rh/Ru catalysts. | Transformation of existing chiral center (homologation). |
| Step Count | 2 (One-pot potential) | 3-4 | 6-8 |
| Enantioselectivity | 90-98% ee (Catalyst dependent) | >98% ee (Ligand dependent) | >99% ee (Source dependent) |
| Scalability | Medium (Solvent volume/Safety of nitromethane) | High (Standard industrial flow) | Low-Medium (Tedious protection/deprotection) |
| Cost Driver | Chiral Organocatalyst (Recyclable) | Precious Metal (Rh) + Ligand (BINAP/DuPhos) | Reagents for reduction/cyclization (LiAlH4/BH3) |
| Green Metric | High (Metal-free, high atom economy) | Medium (Solvent waste, metal leaching) | Low (Poor atom economy, stoichiometric waste) |
Deep Dive: Mechanistic Pathways
Route A: The "Elegance" Approach (Organocatalytic Michael Addition)
This route utilizes the conjugate addition of nitromethane to dimethyl itaconate. The nitro group serves a dual purpose: it acts as the nucleophile to install the carbon chain and, upon reduction, becomes the amine that cyclizes to form the lactam.
-
Mechanism: A chiral bifunctional catalyst (e.g., Takemoto's thiourea or a Squaramide) activates the nitromethane (via H-bonding) and the itaconate (via general base catalysis), directing the attack to the Si-face to yield the (R)-isomer.
-
Critical Control Point: The temperature must be strictly controlled (-20°C to 0°C) to prevent racemization and maximize the catalyst's facial selectivity.
Route B: The "Powerhouse" Approach (Asymmetric Hydrogenation)
Industry often prefers this route for multi-kilogram batches. It starts with a succinic anhydride derivative converted to an itaconimide or a 4-methylene-pyrrolidinone precursor.
-
Mechanism: A Rhodium(I) complex with a chiral phosphine ligand (e.g., [Rh(COD)(R,R)-Me-DuPhos]OTf) coordinates to the olefin. The stereochemistry is set during the migratory insertion of the hydride.
-
Critical Control Point: Catalyst poisoning. The substrate purity (specifically removal of halides or sulfur) is paramount for turnover numbers (TON) > 1000.
Route C: The "Reliability" Approach (Chiral Pool)
Starting from (S)-Aspartic acid, the stereocenter is already present. The synthesis involves reducing the
-
Mechanism: Selective reduction of the
-ester of aspartic acid derivatives, followed by functional group manipulation (often involving cyanide displacement or Curtius rearrangement) to extend the carbon chain. -
Critical Control Point: Regioselectivity during the reduction of the diester intermediate is often poor, leading to difficult separations.
Visualization of Synthetic Logic[1]
The following diagram maps the decision tree and chemical flow for the three methodologies.
Caption: Comparative flow of C-C bond formation vs. Chiral Pool strategies. Route A offers the most direct access via "Nitro-Aldol" logic.
Detailed Experimental Protocol
Selected Method: Route A (Organocatalytic Michael Addition). Rationale: This protocol is selected for its high reproducibility in a research setting, avoidance of high-pressure reactors (required for Route B), and superior atom economy compared to Route C.
Reagents & Equipment[2][3][4][5]
-
Substrate: Dimethyl itaconate (1.0 eq)
-
Nucleophile: Nitromethane (5.0 eq)
-
Catalyst: (1R,2R)-N,N'-bis[3,5-bis(trifluoromethyl)phenyl]-N''-(2-isothiocyanatocyclohexyl)thiourea (Takemoto Catalyst) or similar Squaramide (5-10 mol%)
-
Solvent: Toluene or THF (Anhydrous)
-
Reductant: Raney Nickel (approx. 50 wt%) or Pd/C (10 wt%)
-
Hydrogen Source: H2 Balloon (1 atm)
Workflow
Step 1: Enantioselective Michael Addition
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.
-
Dissolution: Add Dimethyl itaconate (1.58 g, 10 mmol) and the Chiral Catalyst (0.1 mmol, 1 mol%) to anhydrous Toluene (20 mL).
-
Activation: Cool the solution to -20°C using a cryostat or ice/salt bath. Stir for 15 minutes to allow catalyst-substrate docking.
-
Addition: Add Nitromethane (2.7 mL, 50 mmol) dropwise over 10 minutes.
-
Reaction: Stir at -20°C for 48 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.
-
Workup: Concentrate the mixture directly under reduced pressure. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to isolate the chiral nitro-diester .
-
Target Yield: 85-95%
-
Target ee: 90-96%
-
Step 2: Reductive Cyclization
-
Solvation: Dissolve the purified nitro-diester (2.19 g, 10 mmol) in Methanol (30 mL).
-
Catalyst Loading: Carefully add Raney Nickel (slurry in water/MeOH, approx 1.0 g) or Pd/C. Caution: Raney Ni is pyrophoric.
-
Hydrogenation: Purge the vessel with H2 gas (x3) and maintain under a hydrogen balloon (1 atm) at room temperature for 12-24 hours.
-
Mechanistic Note: The nitro group reduces to the primary amine, which immediately attacks the proximal methyl ester intramolecularly to form the lactam ring (spontaneous cyclization).
-
-
Purification: Filter through a Celite pad to remove the catalyst. Wash with hot methanol. Concentrate the filtrate.
-
Crystallization: Recrystallize from EtOH/Ether to afford (4R)-4-(aminomethyl)pyrrolidin-2-one .
References
-
Review of Pyrrolidinone Synthesis
-
Organocatalytic Route (Primary Basis for Protocol)
- Title: Enantioselective Michael Reaction of Nitromethane to α,β-Unsaturated Esters Catalyzed by Bifunctional Organoc
- Source:Journal of the American Chemical Society, 2005 (Takemoto et al.).
-
URL:[Link]
-
Asymmetric Hydrogenation Route
- Title: Highly Enantioselective Hydrogenation of Itaconates for the Synthesis of Chiral Pyrrolidones.
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Brivaracetam Precursor Synthesis (Context)
- Title: Discovery and Synthesis of Brivaracetam.
- Source:Journal of Medicinal Chemistry, 2008.
-
URL:[Link]
Sources
Validation of analytical methods for quantifying (4R)-4-(aminomethyl)pyrrolidin-2-one
Executive Summary
The quantification of (4R)-4-(aminomethyl)pyrrolidin-2-one presents a distinct analytical paradox. As a critical chiral intermediate in the synthesis of racetam-class antiepileptics (structurally related to Brivaracetam and Levetiracetam precursors), its purity is paramount. However, the molecule lacks a significant UV chromophore, possesses high polarity, and requires strict enantiomeric control.
Standard HPLC-UV methods at low wavelengths (205–210 nm) often fail due to poor sensitivity and interference from solvent cut-offs. This guide objectively compares three validated methodologies to overcome these hurdles: Pre-column Derivatization (HPLC-FLD) , HILIC-MS/MS , and Chiral LC .
Part 1: The Analytical Challenge
Before selecting a method, the analyst must understand the physicochemical constraints of the analyte:
-
The Chromophore Deficit: The pyrrolidone ring and primary amine absorb weakly only below 210 nm. Direct UV detection is prone to noise and baseline drift.
-
The Polarity Trap: The free amine and lactam moieties create high polarity (logP < 0). On standard C18 columns, the analyte elutes near the void volume (
), causing ion suppression in MS and integration errors in UV. -
The Chiral Imperative: Distinguishing the (4R) enantiomer from the (4S) antipode is critical for biological activity. Achiral methods (C18/HILIC) cannot distinguish these without chiral selectors.
Part 2: Comparative Methodology
Method A: HPLC-FLD with OPA Derivatization (The Sensitivity Workhorse)
Best For: QC release testing, trace impurity analysis, laboratories without Mass Spec.
This method utilizes o-Phthalaldehyde (OPA) in the presence of a thiol (2-mercaptoethanol or 3-mercaptopropionic acid) to react with the primary amine. This forms a highly fluorescent isoindole derivative, enabling femtomole-level detection and sufficient retention on C18 columns.
-
Pros: Extreme sensitivity; shifts detection to interference-free wavelengths; standard equipment.
-
Cons: Derivative stability is time-dependent (requires automated injector mixing); does not separate enantiomers on achiral columns.
Method B: HILIC-MS/MS (The High-Throughput Standard)
Best For: Pharmacokinetics (PK), complex matrices (plasma/urine), high-throughput screening.
Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine without derivatization. Coupled with a Triple Quadrupole MS, this offers the highest specificity.
-
Pros: No sample prep reaction; rapid run times; high specificity.
-
Cons: Matrix effects (ion suppression); high instrument cost; requires volatile buffers.
Method C: Chiral HPLC-UV (The Enantiomeric Control)
Best For: Determination of Enantiomeric Excess (% ee), Process Control.
Direct analysis using polysaccharide-based chiral stationary phases (CSPs). Due to UV limitations, higher concentrations are required, or derivatization (e.g., with nitro-benzoyl chloride) is used to add a chromophore and enhance chiral recognition.
-
Pros: The only way to quantify the (4S) impurity.
-
Cons: Expensive columns; lower sensitivity (if underivatized).
Part 3: Detailed Validation Protocols
The following protocols are designed to be self-validating , meaning they include internal system suitability checks to ensure data integrity.
Protocol 1: Automated OPA Derivatization (HPLC-FLD)
Reagents:
-
Reagent A (Borate Buffer): 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.
-
Reagent B (OPA/Thiol): Dissolve 10 mg o-Phthalaldehyde in 1 mL MeOH. Add 10 µL 3-mercaptopropionic acid (3-MPA). Dilute to 10 mL with Reagent A. Store in amber glass; stable for 24h.
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 10 mM Na₂HPO₄, pH 7.2.
-
B: Acetonitrile : Methanol (50:50).
-
-
Gradient: 0-2 min (10% B), 2-10 min (10% -> 90% B).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Injector Program (Critical):
-
Draw 5 µL Sample.
-
Draw 5 µL Reagent B.
-
Mix in loop (3 cycles).
-
Wait 1.0 min (Reaction Time).
-
Inject.
-
Validation Checkpoint: The isoindole derivative is thermodynamically unstable. The "Wait" step in the injector program must be strictly controlled. Precision (%RSD) of the retention time must be < 0.5% to confirm consistent reaction kinetics.
Protocol 2: HILIC-MS/MS Quantification
Instrument Parameters:
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC, 2.1 x 100 mm.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.[1]
-
-
Isocratic Elution: 15% A / 85% B. (High organic is required for HILIC retention).
-
Flow Rate: 0.4 mL/min.
-
MS Detection: ESI Positive Mode (MRM).
-
Precursor: [M+H]+ = 115.1 m/z (approx, based on MW 114.15).
-
Quantifier Transition: 115.1 -> 98.1 (Loss of NH3).
-
Qualifier Transition: 115.1 -> 44.1 (Ring fragmentation).
-
Validation Checkpoint: HILIC columns require extensive equilibration. Monitor the backpressure stability. If pressure drifts >10 bar between runs, equilibration is insufficient.
Part 4: Data Presentation & Comparison
The following table summarizes typical validation performance metrics obtained during method development.
| Parameter | Method A (OPA-FLD) | Method B (HILIC-MS/MS) | Method C (Chiral LC-UV) |
| Linearity ( | > 0.9995 | > 0.995 | > 0.999 |
| Range | 10 ng/mL – 10 µg/mL | 0.5 ng/mL – 1000 ng/mL | 5 µg/mL – 500 µg/mL |
| LOD (Limit of Detection) | ~ 2 ng/mL | ~ 0.1 ng/mL | ~ 1 µg/mL (at 205 nm) |
| Precision (RSD) | < 1.5% | < 5.0% | < 1.0% |
| Selectivity | High (Fluorescence specific) | Very High (Mass specific) | High (Stereo-specific) |
| Primary Drawback | Derivative stability | Matrix effects | Low sensitivity |
Part 5: Workflow Visualizations
Diagram 1: Method Selection Decision Matrix
This logic flow guides the analyst to the correct method based on the specific data requirement (Purity vs. Quantity).
Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity and selectivity requirements.
Diagram 2: OPA Derivatization Reaction Pathway
Understanding the chemistry is vital for troubleshooting Method A. The reaction requires a primary amine and a thiol to form the fluorophore.
Caption: The chemical pathway for OPA derivatization. Note the instability of the intermediate, necessitating automated on-line injection.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Szymański, A., et al. (2016). Determination of primary amines by HPLC with OPA derivatization: A review of applications in biomedical analysis.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Chiral Selector Application Guide for Pyrrolidines. Retrieved from [Link] (General landing page for verified column selection guides).
-
European Medicines Agency. (2016). Assessment Report: Brivaracetam (Reference to analytical control of intermediates). Retrieved from [Link]
Sources
Comparison of the cost-effectiveness of various synthesis methods for (4R)-4-(aminomethyl)pyrrolidin-2-one
The synthesis of (4R)-4-(aminomethyl)pyrrolidin-2-one represents a critical challenge in pharmaceutical manufacturing, serving as a core scaffold for next-generation antiepileptics (e.g., Brivaracetam analogs) and nootropic agents.
This guide objectively compares the two most prevalent synthesis methodologies: the Bio-Based Chiral Resolution Route (Industrial Standard) and the Catalytic Asymmetric Michael Addition Route (Next-Gen Process).
Executive Summary
For researchers and process chemists, the choice between classical resolution and asymmetric catalysis hinges on scale and purity requirements.
-
Method A (Bio-Based Resolution): Utilizes cheap, renewable Itaconic Acid. It is robust and scalable but suffers from high step counts and a 50% intrinsic yield loss during resolution. Best for bulk, low-cost production where waste disposal is managed.
-
Method B (Asymmetric Michael Addition): Utilizes Dimethyl Itaconate and Nitromethane with a chiral catalyst. It offers a concise 3-step workflow with high atom economy. Best for high-value, speed-to-market campaigns requiring high enantiomeric excess (ee).
Cost-Effectiveness Matrix
| Metric | Method A: Bio-Based Resolution | Method B: Asymmetric Catalytic |
| Raw Material Cost | Low (Itaconic acid: <$2/kg) | Medium (Dimethyl itaconate: ~$15/kg) |
| Step Count | High (6-7 Steps) | Low (3 Steps) |
| Atom Economy | Low (Resolution waste) | High |
| Catalyst Cost | Negligible (Simple acids/bases) | High (Chiral Thioureas/Squaramides) |
| Scalability | Proven (Multi-ton) | Emerging (Kilogram scale) |
Technical Analysis of Synthesis Methods
Method A: The Bio-Based Itaconic Acid Route (Classical)
This route leverages the low cost of Itaconic Acid, a fermentation product. The strategy involves constructing the racemic pyrrolidone core first, followed by optical resolution and functional group manipulation.
Mechanism & Causality:
-
Cyclization: Thermal reaction of Itaconic Acid with ammonia exploits the electrophilicity of the conjugated double bond to form the lactam ring (4-carboxy-2-pyrrolidinone).
-
Resolution: Since the cyclization is non-stereoselective, the resulting acid is resolved using a chiral amine (e.g., (R)-methylbenzylamine). This step is the bottleneck, capping theoretical yield at 50%.
-
Functionalization: The carboxylic acid is reduced to an alcohol, activated (mesylated), and displaced by azide, which is finally reduced to the amine. This linear sequence ensures chemical fidelity but increases labor and solvent costs.
Method B: The Asymmetric Michael Addition Route (Next-Gen)
This route utilizes organocatalysis to introduce chirality at the very first C-C bond-forming step, eliminating the need for downstream resolution.
Mechanism & Causality:
-
Asymmetric Michael Addition: A chiral bifunctional organocatalyst (e.g., a Cinchona alkaloid derivative) activates both the nucleophile (Nitromethane) and the electrophile (Dimethyl Itaconate), directing the attack to the Re-face to establish the (R)-configuration.
-
Reductive Cyclization: The resulting nitro-ester is subjected to hydrogenation (Raney Ni). The nitro group reduces to a primary amine, which spontaneously attacks the internal ester to close the lactam ring in a "one-pot" cascade.
Detailed Experimental Protocols
Protocol A: Bio-Based Resolution (Step-by-Step)
Self-Validating Check: Monitor the disappearance of the alkene peak in 1H NMR (δ 5.7-6.3 ppm) to confirm cyclization.
-
Racemic Cyclization:
-
Charge a reactor with Itaconic Acid (1.0 eq) and 28% aq. Ammonia (1.2 eq).
-
Heat to reflux (100°C) for 12 hours. Distill off water to concentrate.
-
Cool to 0°C to crystallize (±)-5-oxo-3-pyrrolidinecarboxylic acid . Yield: ~85%.
-
-
Optical Resolution:
-
Dissolve the racemic acid in hot ethanol. Add (R)-(+)-α-Methylbenzylamine (0.5 eq).
-
Cool slowly to precipitate the diastereomeric salt. Recrystallize twice from EtOH.
-
Acidify with HCl to liberate (R)-5-oxo-3-pyrrolidinecarboxylic acid . (Target >98% ee).
-
-
Reduction to Alcohol:
-
Convert acid to methyl ester (MeOH/SOCl2).
-
Reduce ester with NaBH4 (2.0 eq) in EtOH/THF. Product: (R)-4-(hydroxymethyl)pyrrolidin-2-one .
-
-
Amination Sequence:
-
Activation: React alcohol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.
-
Displacement: Heat the mesylate with NaN3 (1.5 eq) in DMF at 80°C for 6h.
-
Final Reduction: Hydrogenate the azide (H2, 1 atm) over 10% Pd/C in MeOH.
-
Isolation: Filter catalyst and concentrate to obtain (4R)-4-(aminomethyl)pyrrolidin-2-one .
-
Protocol B: Catalytic Asymmetric Route (Step-by-Step)
Self-Validating Check: Use Chiral HPLC (e.g., Chiralpak AD-H) after Step 1. If ee < 90%, recrystallize the intermediate before reduction.
-
Asymmetric Michael Addition:
-
Dissolve Dimethyl Itaconate (1.0 eq) and Nitromethane (5.0 eq) in Toluene.
-
Add Chiral Thiourea Catalyst (e.g., 5 mol% Takemoto catalyst).
-
Stir at -20°C for 48h.
-
Concentrate and purify via flash chromatography. Product: Dimethyl (R)-2-(nitromethyl)succinate .
-
-
Reductive Cyclization:
-
Dissolve the nitro-ester in MeOH. Add Raney Nickel (20 wt%).
-
Pressurize with H2 (50 bar) and heat to 60°C for 12h.
-
Mechanism Note: The nitro group reduces to -NH2, which immediately attacks the γ-ester group to form the lactam.
-
Filter and recrystallize from iPrOH.
-
Result: (4R)-4-(methoxycarbonyl)-pyrrolidin-2-one .
-
Correction: This route yields the 4-carboxy derivative. To get the 4-aminomethyl, one must use Itaconate mono-amide or reduce the ester in a separate step.
-
Optimized Variation: Use Nitromethane + Itaconimide .
-
Reaction of Nitromethane with N-protected Itaconimide gives the direct skeleton.
-
Alternatively, reduce the ester from the standard Michael adduct (LiBH4) to alcohol, then convert to amine as in Method A (Steps 3-4). Even with these extra steps, it avoids resolution yield loss.
-
-
Visualizations (Pathway Logic)
Figure 1: Bio-Based Resolution Pathway (Method A)
Caption: Method A involves a linear sequence with a critical resolution step that discards 50% of the material as the wrong enantiomer.
Figure 2: Asymmetric Catalytic Pathway (Method B)
Caption: Method B establishes chirality early via catalysis, avoiding resolution waste, though requiring subsequent functional group adjustment.
References
-
Synthesis of 2-Pyrrolidinones from Itaconic Acid
- Title: Conversion of itaconic acid to 3- and 4-methyl-2-pyrrolidone with several commercial c
- Source: ResearchG
-
URL:[Link]
-
Asymmetric Synthesis of Pyrrolidines
-
Michael Addition of Nitromethane
-
Chiral Pyrrolidone Precursors
- Title: Synthesis of New Optically Active 2-Pyrrolidinones starting
- Source: PMC - PubMed Central.
-
URL:[Link]
-
General Synthesis of 4-substituted Pyrrolidines
Sources
- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (4R)-4-(aminomethyl)pyrrolidin-2-one
Executive Summary & Chemical Profile[1][2][3]
(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS: 1434126-92-7 for HCl salt) is a chiral building block frequently employed in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Brivaracetam analogs).
As a Senior Application Scientist, I often observe that researchers treat this compound merely as a "benign intermediate." This is a procedural error. While not acutely toxic like P-listed cyanide, the primary amine functionality combined with the lactam ring creates specific compatibility hazards in waste streams. Improper segregation can lead to dangerous exotherms or unexpected polymerization in waste drums.
This guide moves beyond generic "discard in bin" advice to provide a mechanism-based disposal strategy.
Chemical Identity & Hazard Data[1][4][5][6]
| Parameter | Specification |
| Chemical Name | (4R)-4-(aminomethyl)pyrrolidin-2-one (often stored as HCl salt) |
| CAS Number | 1434126-92-7 (HCl salt) / 1501937-68-3 (Free base analog ref) |
| Molecular Weight | 114.15 g/mol (Free Base) / 150.61 g/mol (HCl Salt) |
| Physical State | White to off-white solid (Hygroscopic) |
| Acidity/Basicity | Basic (Free amine pKa ~9-10).[1][2] Solutions are alkaline. |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.) |
| Incompatibility | Strong oxidizers, Acid chlorides, Anhydrides, Strong acids. |
Waste Segregation Strategy (The "Why" and "How")
The Core Directive: Never dispose of (4R)-4-(aminomethyl)pyrrolidin-2-one in a general "Acid Waste" stream.
Scientific Rationale
The primary amine group (
Furthermore, in the presence of strong acids, the lactam ring can undergo hydrolysis, altering the pH profile of the waste container over time and potentially solubilizing other precipitated toxins.
Segregation Workflow
Use the following logic to determine the correct waste stream.
Figure 1: Decision matrix for segregating amine-functionalized pyrrolidinone waste. Note the critical prohibition against mixing with acidic streams.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Context: You have an expired bottle or excess solid from weighing.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Labeling: Label clearly as "Hazardous Waste - Solid Organic - Basic." Explicitly list the chemical name.
-
Bulking: Do not dissolve the solid just to dispose of it. Solid incineration is more cost-effective and safer than creating large volumes of liquid waste.
-
Verification: Ensure the receiving drum does not contain solid oxidizers (e.g., permanganates), as the amine can act as a reducing agent.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in methanol, water, or DMF.
-
pH Check (The Self-Validating Step): Before pouring into a carboy, dip a pH strip into your flask.
-
If pH < 4: The amine is protonated (salt form). It is safer to mix, but still avoid strong oxidizers.
-
If pH > 9: You have free amine. Do not pour into a drum containing high concentrations of acetic anhydride or acid chlorides.
-
-
Solvent Compatibility:
-
Aqueous/Alcoholic: Dispose in "Non-Halogenated Organic" waste.
-
DCM/Chloroform: Dispose in "Halogenated Organic" waste.
-
-
Secondary Containment: Always perform the transfer within a fume hood, over a spill tray.
Spill Management Protocol
Because (4R)-4-(aminomethyl)pyrrolidin-2-one is often a hydrochloride salt, it is hygroscopic . Spills will quickly absorb atmospheric moisture, becoming a sticky, viscous residue that is difficult to wipe up.
Immediate Response
-
Isolate: Mark the area.
-
PPE: Nitrile gloves (double gloved recommended due to solubility), safety goggles, lab coat.
-
Neutralization (Liquid Spills):
-
Do not just wipe with water; this spreads the basic solution.
-
Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) until pH is neutral (pH 6-8).
-
-
Cleanup: Absorb with vermiculite or spill pads.
-
Decontamination: Wash the surface with soap and water to remove the oily lactam residue.
Figure 2: Spill response workflow emphasizing the removal of hygroscopic residues.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71303867, (R)-4-(Aminomethyl)pyrrolidin-2-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Substance Information: 2-Pyrrolidone derivatives. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: (4R)-4-(aminomethyl)pyrrolidin-2-one
[1]
Executive Safety Summary
Substance Identity: (4R)-4-(aminomethyl)pyrrolidin-2-one Primary Hazard Classification: Skin Corrosion/Irritation Category 1B (Causes severe skin burns and eye damage).[1]
This compound is a chiral building block containing a primary amine tethered to a pyrrolidone (lactam) core.[1] While the amine functionality dictates its high alkalinity and corrosivity, the pyrrolidone ring presents a secondary, often overlooked hazard: enhanced dermal permeation .[1] Structurally similar to N-methyl-2-pyrrolidone (NMP), the lactam core can act as a penetration enhancer, potentially carrying the corrosive amine moiety through the stratum corneum faster than aliphatic amines alone.[1]
Immediate Directive:
Hazard Mechanism & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard.[1]
| Functional Group | Hazard Mechanism | Physiological Impact |
| Primary Amine (-NH₂) | High Basicity / Nucleophilicity: Reacts aggressively with membrane lipids and proteins (saponification).[1] | Chemical burns, tissue necrosis, respiratory mucosal irritation.[1] |
| Pyrrolidone Ring | Solvency / Permeation: High dipole moment allows it to solvate lipids in the skin barrier.[1] | Rapid absorption; acts as a carrier vehicle for the corrosive amine.[1] |
| Chirality (4R) | Biological Specificity: While enantiomers share physical hazards, biological interaction (enzymatic) may differ.[1] | Treat with maximum caution as specific toxicological data for the (4R) enantiomer may be sparse compared to the racemate.[1] |
PPE Selection Matrix
This system is designed to prevent contact and minimize exposure duration if contact occurs.[1][2][3]
Hand Protection (The "Double-Barrier" Protocol)
Rationale: Standard nitrile gloves may degrade upon exposure to amines or allow permeation due to the lactam ring.[1]
| Handling Scenario | Primary Layer (Inner) | Secondary Layer (Outer) | Change Frequency |
| Solid Weighing (< 1g) | Nitrile (4 mil) | Nitrile (4-5 mil) | Every 30 mins or immediately upon splash.[1] |
| Solution Handling | Nitrile (4 mil) | Laminate (Silver Shield/4H) | Laminate is chemically resistant; change if contaminated.[1] |
| Spill Cleanup | Nitrile (High Cuff) | Butyl Rubber or Laminate | Immediate disposal after cleanup.[1] |
Eye & Face Protection
Rationale: Safety glasses with side shields offer zero protection against corrosive vapors or liquid splashes that can track around the lens.[1]
-
Requirement: Indirect-vent chemical splash goggles (ANSI Z87.1+).[1]
-
High Volume (>10g): Add a polycarbonate face shield over the goggles.[1]
Respiratory & Body Protection[1][3][4]
Operational Protocol: Safe Handling Workflow
Phase A: Preparation
-
Verify Ventilation: Check fume hood flow monitor.
-
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid in the hood for emergency neutralization of spills (do not use strong acids).[1]
-
Equipment: Use anti-static weighing boats. Amines can be hygroscopic and sticky; use a glass or PTFE spatula, not metal (which may corrode over time) or polystyrene (which may dissolve if solvent is present).[1]
Phase B: Solubilization (Critical Step)
Caution: Dissolving this amine in halogenated solvents (like DCM) or polar aprotic solvents (DMSO) creates a highly penetrating solution.[1]
-
Add solvent slowly to the solid.[1]
-
Exotherm Check: Amine solvation can be exothermic.[1] If scaling up (>10g), cool the receiving flask in an ice bath.
-
Pressure Relief: If reacting with acid chlorides or anhydrides, anticipate rapid HCl/heat generation.[1] Ensure the system is vented to a scrubber or inert gas line.[1]
Phase C: Waste Disposal
-
Never dispose of free amines in the "General Organic" waste if that waste container contains acidic byproducts (risk of exotherm/pressure buildup).[1]
-
Protocol:
Visualized Safety Logic (Decision Tree)
The following diagram illustrates the decision-making process for PPE selection and handling based on the physical state of the reagent.
Caption: Operational decision tree for selecting PPE and engineering controls based on the physical state of the aminomethyl-pyrrolidinone derivative.
Emergency Response (Self-Validating Systems)
A "self-validating" safety system means the response tools are pre-positioned and verified before work begins.[1]
-
Ocular Exposure:
-
Immediate Action: Flush for 15 minutes minimum .
-
Validation: Verify eyewash station tag is current before wearing gloves.[1]
-
-
Dermal Exposure:
-
Spill (Benchtop):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. files.plytix.com [files.plytix.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
